Wee1-IN-9
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2510782-14-4 |
|---|---|
分子式 |
C28H32N8O2 |
分子量 |
512.6 g/mol |
IUPAC名 |
(12Z,16R)-16-hydroxy-16-methyl-5-[4-(4-methylpiperazin-1-yl)anilino]-2,4,6,10,21-pentazatetracyclo[15.3.1.02,10.03,8]henicosa-1(20),3,5,7,12,17(21),18-heptaen-9-one |
InChI |
InChI=1S/C28H32N8O2/c1-28(38)13-4-3-5-14-35-26(37)22-19-29-27(32-25(22)36(35)24-8-6-7-23(28)31-24)30-20-9-11-21(12-10-20)34-17-15-33(2)16-18-34/h3,5-12,19,38H,4,13-18H2,1-2H3,(H,29,30,32)/b5-3-/t28-/m1/s1 |
InChIキー |
KSZKLDQYICQTLL-WHQCRVIKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Role of WEE1 Inhibition in Oncology: A Technical Overview of its Mechanism of Action
A Note on "Wee1-IN-9": Initial searches for a specific compound designated "this compound" did not yield a direct and selective inhibitor of the WEE1 kinase. However, the query led to the identification of "PKMYT1-IN-9," a highly selective inhibitor of the related kinase PKMYT1. This guide will provide a comprehensive overview of the well-established mechanism of action for WEE1 inhibitors in cancer cells and will also clarify the distinction and selectivity of PKMYT1-IN-9.
Introduction to WEE1 Kinase as a Therapeutic Target
WEE1 kinase is a critical regulator of the cell cycle, primarily functioning as a gatekeeper for the G2/M checkpoint.[1][2] It prevents cells with damaged DNA from entering mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][3] Many cancer cells, particularly those with mutations in the tumor suppressor p53, have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for DNA repair and survival.[1][4] This dependency makes WEE1 an attractive therapeutic target. By inhibiting WEE1, cancer cells are forced into premature mitosis with unrepaired DNA, leading to a form of cell death known as mitotic catastrophe.[5][6]
Core Mechanism of Action of WEE1 Inhibitors
The primary mechanism of action of WEE1 inhibitors is the abrogation of the G2/M cell cycle checkpoint.[5] WEE1 phosphorylates CDK1 on tyrosine 15 (Tyr15), which inhibits its activity and prevents the cell from progressing into mitosis.[3] WEE1 inhibitors, being ATP-competitive, block this phosphorylation.[7] This leads to the accumulation of active CDK1-cyclin B1 complexes, forcing the cell to enter mitosis prematurely, irrespective of the status of its DNA.[8]
In addition to its role at the G2/M checkpoint, WEE1 also plays a role in the S-phase by phosphorylating and inhibiting CDK2.[9][10] Inhibition of WEE1 can therefore also lead to increased replication stress and DNA double-strand breaks during S-phase.[9][10]
The consequences of WEE1 inhibition are particularly pronounced in cancer cells with a deficient p53-mediated G1 checkpoint. These cells are unable to arrest in G1 to repair DNA damage and are thus highly dependent on the G2 checkpoint for survival.[4] Inhibition of WEE1 in these cells removes the last line of defense, leading to mitotic catastrophe and apoptosis.[1]
Quantitative Data for WEE1 and PKMYT1 Inhibitors
The following tables summarize key quantitative data for the selective PKMYT1 inhibitor, PKMYT1-IN-9, and the well-characterized WEE1 inhibitor, Adavosertib (also known as AZD1775 or MK-1775).
| Compound | Target | IC50 | Notes |
| PKMYT1-IN-9 | PKMYT1 | 4.4 nM | Highly selective, orally active inhibitor with antitumor activity. |
| WEE1 | 32.4 µM | Demonstrates significantly lower potency against WEE1. |
Table 1: Potency and Selectivity of PKMYT1-IN-9 [8][11]
| Compound | Target | IC50 | Cell Line Examples and EC50 Values (Antiproliferative) |
| Adavosertib (AZD1775, MK-1775) | WEE1 | 5.2 nM[11] | A427 (lung): 0.12 µM[9] |
| A431 (skin): 0.17 µM[9] | |||
| A2058 (melanoma): 0.23 µM[9] | |||
| ES-2 (ovarian): 0.26 µM[9] | |||
| KNS62 (glioblastoma): 3.41 µM[9] | |||
| NCI-H460 (lung): 3.31 µM[9] |
Table 2: Potency and Cellular Activity of Adavosertib (a WEE1 Inhibitor)
Signaling Pathways and Experimental Workflows
WEE1 Signaling Pathway in Cancer Cells
The following diagram illustrates the central role of WEE1 in cell cycle regulation and the impact of its inhibition.
Caption: WEE1 signaling pathway and the mechanism of its inhibition in cancer cells.
Experimental Workflow for Characterizing a WEE1 Inhibitor
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a WEE1 inhibitor.
Caption: A generalized experimental workflow for the preclinical characterization of a WEE1 inhibitor.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of WEE1 inhibitors.
Cell Proliferation Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of the inhibitor on cancer cell line proliferation.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the WEE1 inhibitor for 72-96 hours.[9][12]
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[9]
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Phospho-CDK1
-
Objective: To confirm on-target inhibition of WEE1 by measuring the phosphorylation of its direct substrate, CDK1.
-
Methodology:
-
Treat cancer cells with the WEE1 inhibitor for a specified time (e.g., 6 hours).[12]
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
A decrease in the phospho-CDK1 signal relative to total CDK1 indicates WEE1 inhibition.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of the WEE1 inhibitor on cell cycle distribution.
-
Methodology:
-
Treat cancer cells with the inhibitor for a defined period (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population followed by an increase in the sub-G1 population (indicative of apoptosis) is expected.
-
Immunofluorescence for Mitotic and DNA Damage Markers
-
Objective: To visualize the induction of premature mitosis and DNA damage.
-
Methodology:
-
Grow cells on coverslips and treat with the WEE1 inhibitor.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Incubate with primary antibodies against a mitotic marker (e.g., phospho-histone H3, pH3) and a DNA damage marker (e.g., γH2AX).[10]
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei.
-
Capture images using a fluorescence microscope. An increase in the number of cells positive for both pH3 and γH2AX is indicative of cells entering mitosis with damaged DNA.[10]
-
Conclusion
Inhibition of WEE1 kinase represents a promising therapeutic strategy for the treatment of various cancers, particularly those with p53 mutations. The mechanism of action is primarily driven by the abrogation of the G2/M checkpoint, leading to premature mitotic entry and subsequent mitotic catastrophe in cancer cells with unrepaired DNA. While the specific compound "this compound" appears to be a misnomer for the PKMYT1-selective inhibitor PKMYT1-IN-9, the extensive research on other WEE1 inhibitors like Adavosertib has provided a solid foundation for understanding the therapeutic potential of targeting this critical cell cycle regulator. Further research and clinical trials will continue to define the optimal use of WEE1 inhibitors in oncology.
References
- 1. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wee1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Functional genetic screen identifies increased sensitivity to WEE1 inhibition in cells with defects in Fanconi Anaemia and HR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wee1 | CymitQuimica [cymitquimica.com]
- 12. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Wee1-IN-9: A Technical Guide to a Selective Wee1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wee1 kinase has emerged as a critical regulator of the G2/M and S-phase cell cycle checkpoints, playing a pivotal role in DNA damage response and repair.[1][2] Its overexpression in various cancers, including breast, ovarian, and lung cancer, is often associated with poor prognosis, making it a compelling target for anticancer therapies.[3][4][5] Selective inhibition of Wee1 kinase disrupts these critical checkpoints, leading to premature mitotic entry in cancer cells with damaged DNA, a process that culminates in mitotic catastrophe and apoptosis.[1][6] This technical guide provides an in-depth overview of a selective Wee1 kinase inhibitor, herein referred to as Wee1-IN-9, consolidating key preclinical data, experimental methodologies, and signaling pathway interactions. While specific data for a compound designated "this compound" is not publicly available, this document synthesizes information from well-characterized selective Wee1 inhibitors to serve as a comprehensive resource.
Introduction to Wee1 Kinase
Wee1 is a nuclear serine/threonine kinase that functions as a key negative regulator of cell cycle progression.[6][7] Its primary substrate is the Cyclin-Dependent Kinase 1 (CDK1), a crucial component of the Mitosis-Promoting Factor (MPF).[8][9] By phosphorylating CDK1 at the Tyr15 residue, Wee1 inactivates the CDK1/Cyclin B complex, thereby preventing the cell from entering mitosis.[1][10] This inhibitory action is critical for the G2/M checkpoint, which allows for DNA repair before cell division.[4] Additionally, Wee1 plays a role in the S-phase checkpoint by regulating CDK2 activity, ensuring the stability of replication forks.[3][11] In many cancer cells, particularly those with a defective p53-dependent G1 checkpoint, reliance on the G2/M checkpoint for survival is heightened, making them exquisitely sensitive to Wee1 inhibition.[3][9]
Mechanism of Action of Selective Wee1 Inhibitors
Selective Wee1 inhibitors, such as this compound, are small molecules designed to compete with ATP for the kinase's active site.[12][13] By binding to Wee1, these inhibitors prevent the phosphorylation and subsequent inactivation of CDK1.[9] This leads to an accumulation of active CDK1/Cyclin B complexes, which overrides the G2/M checkpoint and forces cells with damaged DNA to prematurely enter mitosis.[1] This unscheduled mitotic entry, without the completion of DNA repair, results in genomic instability and ultimately leads to a form of programmed cell death known as mitotic catastrophe.[3][6] The selectivity of these inhibitors for Wee1 over other kinases, such as the functionally related PKMYT1, is a critical aspect of their therapeutic potential and safety profile.[3][14]
Quantitative Data on Selective Wee1 Inhibitors
The following tables summarize the in vitro activity of representative selective Wee1 inhibitors. This data is compiled from studies on well-characterized compounds and serves as a benchmark for the expected potency and selectivity of inhibitors like this compound.
Table 1: In Vitro Potency of Selective Wee1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Adavosertib (AZD1775/MK-1775) | Wee1 | 5.2 | Cell-free | [7][15] |
| Azenosertib (ZN-c3) | Wee1 | 3.9 | Cell-free | [7][15] |
| WEE1-IN-13 | Wee1 | 0.7 | Cell-free | [7] |
| WEE1-IN-14 | Wee1 | 1.0 | ADP-Glo kinase assay | [7] |
| PD0166285 | Wee1 | 24 | Cell-free | [7][15] |
Table 2: Cellular Activity of Selective Wee1 Inhibitors
| Compound | Cell Line | EC50 (nM) | Endpoint | Reference |
| Adavosertib (AZD1775/MK-1775) | WiDr | 85 | Inhibition of CDC2 (CDK1) Tyr15 phosphorylation | [9] |
| Adavosertib (AZD1775/MK-1775) | WiDr | 81 | Induction of phospho-Histone H3 (pHH3) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of selective Wee1 inhibitors. The following sections outline representative protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Recombinant human Wee1 enzyme
-
CDK1 (substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the Wee1 enzyme, CDK1 substrate, and assay buffer.
-
Add serial dilutions of the test inhibitor to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the generated luminescence, which is proportional to the ADP produced.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Cellular Assay for Inhibition of CDK1 Phosphorylation (Western Blot)
This assay measures the ability of a Wee1 inhibitor to block the phosphorylation of its direct substrate, CDK1, in a cellular context.
Materials:
-
Cancer cell line (e.g., WiDr, a human colorectal cancer cell line with mutated p53)[9]
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., gemcitabine)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Primary antibodies (anti-phospho-CDK1 (Tyr15), anti-total-CDK1, anti-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Protocol:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a DNA damaging agent (e.g., gemcitabine) to induce G2/M checkpoint arrest.[9]
-
Add serial dilutions of the test inhibitor and incubate for a specified period.
-
Harvest the cells and prepare protein lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CDK1 (Tyr15).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Normalize the phospho-CDK1 signal to total CDK1 or a loading control like actin.
-
Calculate the EC50 value based on the dose-dependent inhibition of CDK1 phosphorylation.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are essential for understanding the complex biological context of Wee1 inhibition.
Caption: The Wee1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sdbonline.org [sdbonline.org]
- 11. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
The Guardian of the Genome: A Technical Guide to the Role of Wee1 Kinase in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the genome is paramount for cellular function and organismal survival. The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, coordinating these processes with cell cycle progression. A critical node in this network is the Wee1 kinase, a serine/threonine kinase that primarily functions as a gatekeeper for mitotic entry. In response to DNA damage, Wee1 is activated to enforce a G2/M checkpoint arrest, providing the cell with a crucial window to repair its DNA before the high-risk process of chromosome segregation. This guide provides an in-depth technical overview of Wee1 kinase's central role in the DDR, detailing its activation mechanisms, downstream targets, and its validation as a therapeutic target in oncology. We present quantitative data from key studies, detailed experimental protocols for its analysis, and signaling pathway diagrams to offer a comprehensive resource for professionals in the field.
Introduction: Wee1 Kinase as a Master Regulator of the G2/M Checkpoint
The cell division cycle is a tightly regulated process, with checkpoints in place to ensure genomic fidelity. The transition from G2 phase to mitosis (M phase) is a point of no return, and its initiation is primarily driven by the activation of the Cyclin-Dependent Kinase 1 (CDK1)-Cyclin B complex, also known as the Mitosis-Promoting Factor (MPF)[1]. Wee1 kinase is the principal inhibitory regulator of this transition[2][3]. It phosphorylates a conserved tyrosine residue (Tyr15) within the ATP-binding pocket of CDK1, sterically hindering its catalytic activity and preventing premature entry into mitosis[2][4]. A related kinase, PKMYT1, also contributes by phosphorylating the adjacent Threonine 14 (Thr14) residue[1][5].
In the context of DNA damage, this inhibitory function becomes critical. Cancer cells, which often harbor defects in the G1 checkpoint (commonly due to p53 mutations), become heavily reliant on the G2/M checkpoint for DNA repair and survival[6][7][8]. This dependency makes Wee1 an attractive therapeutic target, as its inhibition can selectively push cancer cells with damaged DNA into a catastrophic mitotic failure[5][7].
The Wee1 Signaling Pathway in the DNA Damage Response
Upon detection of DNA damage, a signaling cascade is initiated by apical kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR)[9][10]. ATM is activated predominantly by double-strand breaks (DSBs), while ATR responds to a broader range of lesions, including single-stranded DNA (ssDNA) that arises at stalled replication forks[11][12].
These sensor kinases then phosphorylate and activate downstream effector kinases, most notably Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2)[10][13]. Chk1, a primary target of ATR, plays a direct role in activating Wee1[9][11][13]. Chk1 phosphorylates Wee1, which enhances its kinase activity and stability, thereby reinforcing the G2/M block[10][13][14]. Concurrently, Chk1 phosphorylates and inactivates the Cdc25 family of phosphatases, the enzymes responsible for removing the inhibitory Tyr15 phosphorylation from CDK1[9]. This dual-pronged approach—activating the "brake" (Wee1) and inactivating the "accelerator" (Cdc25)—ensures a robust and sustained G2 arrest, allowing time for DNA repair.
Beyond the G2/M Checkpoint: Wee1's Role in S-Phase
While its role at the G2/M transition is well-established, emerging evidence has revealed a critical function for Wee1 during S-phase in maintaining genome stability[4][15]. Wee1 activity is required to protect stalled replication forks from degradation and to prevent catastrophic DNA damage[15][16][17].
Depletion or inhibition of Wee1 leads to:
-
Increased Replication Stress: Wee1 downregulation causes a general DNA damage response, characterized by the phosphorylation of H2AX (γH2AX), a marker for DSBs[15][16].
-
Reduced Replication Fork Speed: Studies using DNA fiber analysis have shown that Wee1-deficient cells exhibit a significant decrease in the speed of replication forks[15][18].
-
Unscheduled Origin Firing: Wee1 inhibits CDK2 activity during S-phase. Its absence leads to hyperactive CDK2, causing an increase in unscheduled replication origin firing. This depletes nucleotide pools, further stalling forks and inducing DNA damage[19][20].
-
Regulation of Mus81-Eme1 Endonuclease: Wee1 appears to negatively regulate the Mus81-Eme1 endonuclease complex[15][16]. In the absence of Wee1, hyperactive CDK2 can phosphorylate and activate Mus81, leading to the inappropriate cleavage of replication forks and the generation of DSBs[1].
Quantitative Data Presentation
The efficacy of targeting Wee1, particularly with the selective inhibitor AZD1775 (Adavosertib), has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: IC50 Values of Wee1 Inhibitor (AZD1775) in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) - Monotherapy | IC50 Combination (Agent) | Reference |
|---|---|---|---|---|---|
| HT29 | Colorectal Cancer | Mutant | 184 | 3.5 µM (with 5-FU) | [15] |
| HGC27 | Gastric Cancer | Wild-Type | ~200 - 500 | Synergistic with Cisplatin | [14] |
| MGC803 | Gastric Cancer | Mutant | ~200 - 500 | Synergistic with Cisplatin | [14] |
| A427 | Non-Small Cell Lung | - | - | Cellular Target IC50: 100-300 nM | [21] |
| OVCAR3 | Ovarian Cancer | - | - | Cellular Target IC50: 100-300 nM |[21] |
Table 2: Effects of Wee1 Inhibition on DNA Replication and Damage
| Experimental Condition | Parameter Measured | Result | Cell Line | Reference |
|---|---|---|---|---|
| Wee1 siRNA depletion (48h) | Replication Fork Speed | Decrease from 2.16 kb/min to 1.25 kb/min | U2OS | [18] |
| AZD1775 + 5-FU | γH2AX positive cells (DSBs) | Increase from 5.1% (5-FU alone) to 50.7% | HT29 | [15] |
| AZD1775 + 5-FU | Mitotic (pHH3 positive) cells | Increase from 3.4% (5-FU alone) to 56.2% | HT29 | [15] |
| Wee1 Inhibition (4h) | DSB Induction (PFGE) | DSBs induced; abrogated by CDK1 inhibitor | U2OS |[22] |
Detailed Experimental Protocols
Accurate assessment of the Wee1 pathway requires robust experimental methodologies. Below are detailed protocols for key assays.
Immunoprecipitation (IP) and In Vitro Kinase Assay for Wee1 Activity
This protocol is for measuring the kinase activity of endogenous or overexpressed Wee1 immunoprecipitated from cell lysates.
Materials:
-
Cell Lysis Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM PMSF, protease and phosphatase inhibitor cocktails[23].
-
Anti-Wee1 Antibody (e.g., Cell Signaling Technology #4936)[24][25].
-
Protein A/G Magnetic Beads.
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 µM ATP[23].
-
[γ-³²P]ATP.
-
Inactive CDK1/Cyclin B substrate (recombinant).
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Immunoprecipitation: Incubate 500 µg - 1 mg of protein lysate with 2-5 µg of anti-Wee1 antibody for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate/antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash three times with 1 mL of ice-cold Lysis Buffer, followed by two washes with Kinase Assay Buffer.
-
Kinase Reaction: Resuspend the beads in 30 µL of Kinase Assay Buffer containing 1 µg of inactive CDK1/Cyclin B substrate and 5-10 µCi of [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 30 minutes with occasional mixing.
-
Analysis: Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes. Separate proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the incorporation of ³²P into the CDK1 substrate.
Flow Cytometry for G2/M Arrest Analysis
This protocol uses propidium (B1200493) iodide (PI) to stain DNA content, allowing for quantification of cells in each phase of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol (B145695), ice-cold.
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS[10].
Procedure:
-
Cell Harvest: Harvest ~1x10⁶ cells by trypsinization. Collect both adherent and floating cells.
-
Washing: Wash cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to pellet. Discard the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes[10].
-
Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in G1, S, and G2/M phases[1][26]. An increase in the 4N DNA content peak indicates G2/M arrest.
Immunofluorescence for γH2AX Foci Quantification
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS[6].
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[6].
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit/mouse IgG.
-
DAPI-containing mounting medium.
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 20-30 minutes at room temperature[6][7].
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes[6].
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 30-60 minutes[6].
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C[6].
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI to counterstain the nuclei[6].
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use automated image analysis software (e.g., Fiji/ImageJ) to count the number of distinct γH2AX foci per nucleus[2][6][7]. An increase in the average number of foci per cell indicates increased DNA damage.
Conclusion and Future Directions
Wee1 kinase is a linchpin in the DNA damage response, acting as the primary enforcer of the G2/M checkpoint and as a crucial guardian of replication fork stability during S-phase. Its roles are mediated through the direct inhibitory phosphorylation of CDK1 and CDK2, which are central drivers of the cell cycle. The frequent loss of the G1 checkpoint in cancer cells creates a synthetic lethal dependency on the Wee1-governed G2/M checkpoint, making it a highly validated and promising target for cancer therapy. The development of potent inhibitors like AZD1775 has demonstrated significant preclinical and clinical potential, especially in combination with DNA-damaging chemotherapies and radiation[5][6].
Future research will likely focus on refining the use of Wee1 inhibitors by identifying novel biomarkers beyond p53 status to predict patient response, understanding and overcoming mechanisms of resistance (such as the upregulation of PKMYT1), and exploring new synergistic combinations with other DDR inhibitors, such as those targeting ATR or PARP[5][25]. The continued elucidation of the complex regulatory networks surrounding Wee1 will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How tyrosine 15 phosphorylation inhibits the activity of cyclin-dependent kinase 2-cyclin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Repression of CDK1 and Other Genes with CDE and CHR Promoter Elements during DNA Damage-Induced G2/M Arrest in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WEE1 kinase protects the stability of stalled DNA replication forks by limiting CDK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. FBH1 deficiency sensitizes cells to WEE1 inhibition by promoting mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Wee1 Antibody | Cell Signaling Technology [cellsignal.com]
- 25. Casein Kinase 1δ-dependent Wee1 Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Wee1 Inhibition in G2/M Checkpoint Abrogation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. The Wee1 kinase is a central gatekeeper of this checkpoint, and its inhibition presents a promising therapeutic strategy in oncology, particularly for cancers with compromised G1 checkpoint function. This technical guide provides an in-depth overview of the core principles behind Wee1 inhibition and its role in forcing cancer cells through the G2/M checkpoint, leading to mitotic catastrophe and cell death. While the specific inhibitor "Wee1-IN-9" was not identifiable in publicly available literature, this guide will focus on the well-characterized and clinically relevant Wee1 inhibitor, Adavosertib (AZD1775/MK-1775) , as a representative example. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize key cellular pathways and workflows.
Introduction to the G2/M Checkpoint and the Role of Wee1
The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome.[1] Checkpoints are surveillance mechanisms that monitor the integrity of cellular processes and can halt cycle progression to allow for repair.[2] The G2/M checkpoint prevents cells from entering mitosis (M phase) from the G2 phase in the presence of DNA damage.[3]
A key regulator of this checkpoint is the Wee1 kinase, a serine/threonine kinase that acts as a mitotic inhibitor.[4] Wee1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a crucial component of the Maturation Promoting Factor (MPF).[1] This inhibitory phosphorylation, primarily on Tyrosine 15 (Tyr15) of CDK1, prevents the activation of MPF and subsequent entry into mitosis, providing a window for DNA repair.[2] In many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, the G1 checkpoint is defective, making them highly reliant on the G2/M checkpoint for survival after DNA damage.[5]
Adavosertib (AZD1775): A Potent Wee1 Inhibitor
Adavosertib (AZD1775) is a potent and selective small-molecule inhibitor of Wee1 kinase.[4] By inhibiting Wee1, Adavosertib prevents the inhibitory phosphorylation of CDK1, leading to premature CDK1 activation and forcing cells to enter mitosis, even in the presence of DNA damage.[6] This abrogation of the G2/M checkpoint can lead to a lethal phenotype known as mitotic catastrophe, where cells with extensive DNA damage undergo apoptosis during or after a faulty mitosis.[3]
Mechanism of Action
Adavosertib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Wee1 kinase domain. This prevents Wee1 from catalyzing the transfer of a phosphate (B84403) group to its substrate, CDK1. The resulting accumulation of active CDK1-Cyclin B1 complexes drives the cell into mitosis irrespective of its DNA integrity.
Quantitative Data for Adavosertib (AZD1775)
The following table summarizes key quantitative data for Adavosertib, demonstrating its potency and selectivity.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Wee1 IC50 | 5.2 nM | Cell-free assay | [4] |
| Antiproliferative EC50 | 0.12 - 3.41 µmol/L | Various cancer cell lines (e.g., A427, KNS62) | [7] |
Signaling Pathway of G2/M Checkpoint Regulation and Wee1 Inhibition
The following diagram illustrates the core signaling pathway of the G2/M checkpoint and the mechanism of its abrogation by a Wee1 inhibitor like Adavosertib.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Wee1 inhibitors on G2/M checkpoint abrogation.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as those with known p53 mutations (e.g., UMSCC-6, MOC2) or wild-type p53.[6]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., IMDM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Drug Preparation: Adavosertib (AZD1775) is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
Cell Viability Assay
-
Principle: To determine the cytotoxic effect of the Wee1 inhibitor.
-
Method:
-
Seed cells in 96-well plates at a predetermined density.
-
After allowing cells to adhere overnight, treat them with a range of concentrations of the Wee1 inhibitor.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[7]
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting cell viability against inhibitor concentration.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a Wee1 inhibitor.
-
Method:
-
Treat cells with the Wee1 inhibitor for a defined period (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
On the day of analysis, wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
-
Western Blotting for Phospho-CDK1 and Other Markers
-
Principle: To detect changes in the phosphorylation status of key proteins involved in the G2/M checkpoint.
-
Method:
-
Treat cells with the Wee1 inhibitor for various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins, such as phospho-CDK1 (Tyr15), total CDK1, and γH2AX (a marker of DNA double-strand breaks).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow for Assessing G2/M Checkpoint Abrogation
The following diagram outlines a typical experimental workflow to investigate the effect of a Wee1 inhibitor on G2/M checkpoint abrogation.
Conclusion
The inhibition of Wee1 kinase represents a targeted and effective strategy to abrogate the G2/M checkpoint, particularly in cancer cells that are heavily reliant on this mechanism for survival. Adavosertib (AZD1775) has demonstrated significant preclinical and clinical activity, validating Wee1 as a therapeutic target. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to investigate the cellular and molecular consequences of Wee1 inhibition. Further research into novel Wee1 inhibitors and their combination with other anticancer agents holds great promise for improving patient outcomes.
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting WEE1 to enhance conventional therapies for acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of WEE1 kinase and cell cycle checkpoint activation sensitizes head and neck cancers to natural killer cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Potential of Wee1 Inhibition in p53-Deficient Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of the G1/S cell cycle checkpoint, responding to DNA damage by halting cell cycle progression to allow for repair. A significant portion of human cancers, estimated at over 50%, harbor mutations in the TP53 gene, leading to a dysfunctional G1/S checkpoint.[1][2] These cancer cells become heavily reliant on the G2/M checkpoint to maintain genomic stability and prevent catastrophic cell death during mitosis.[1][2] This dependency creates a therapeutic vulnerability that can be exploited by targeting key regulators of the G2/M checkpoint.
Wee1 kinase is a pivotal nuclear protein that negatively regulates entry into mitosis by catalyzing the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[3][4] By inhibiting CDK1, Wee1 prevents premature mitotic entry, providing time for DNA repair.[5][6] In p53-deficient tumors, where the G1 checkpoint is abrogated, inhibition of Wee1 kinase forces cells with unrepaired DNA damage to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe.[1][2][7] This selective targeting of p53-deficient cells provides a promising therapeutic window for cancer treatment.
This technical guide explores the potential of Wee1 inhibitors, with a focus on the well-characterized compound AZD1775 (also known as MK-1775 or Adavosertib) and mentioning other inhibitors like Wee1-IN-9, in the context of p53-deficient tumors. It provides an overview of the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for key assays.
Core Mechanism: Synthetic Lethality in p53-Deficient Cells
The therapeutic strategy of using Wee1 inhibitors in p53-deficient tumors is a prime example of synthetic lethality. This occurs when the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In this context, the two "lost" functions are a functional G1 checkpoint (due to p53 mutation) and a functional G2 checkpoint (due to Wee1 inhibition).
Normal cells with wild-type p53 can arrest at the G1 checkpoint in response to DNA damage, allowing for repair before DNA replication. If the G2 checkpoint is also inhibited, these cells still have a functional G1 checkpoint to rely on.[8] Conversely, p53-deficient cancer cells lack this G1 checkpoint and are solely dependent on the G2 checkpoint for survival in the face of DNA damage.[1][8] Inhibition of Wee1 in these cells leads to the abrogation of the G2 checkpoint, forcing them into a lethal mitotic catastrophe.[1][7]
Signaling Pathway of Wee1 Inhibition in p53-Deficient Cells
The following diagram illustrates the signaling pathway leading to mitotic catastrophe in p53-deficient cells upon Wee1 inhibition.
Caption: Wee1 Inhibition Pathway in p53-Deficient Cells.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies evaluating Wee1 inhibitors in cancer cell lines with varying p53 status.
Table 1: In Vitro Cytotoxicity of Wee1 Inhibitors
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| AZD1775 | H460 | Non-Small Cell Lung | Wild-Type | 6498 ± 3043 | [2] |
| Calu-6 | Non-Small Cell Lung | Mutant | 277 ± 54 | [2] | |
| WiDr | Colorectal | Mutant | ~49 (EC50 for p-CDC2 inhibition) | [9] | |
| HT29 | Colorectal | Mutant | 184 | [10] | |
| ID8 | Ovarian | Wild-Type | 750 | [11] | |
| SKOV3 | Ovarian | Null | 460 | [11] | |
| NALM6 | Acute Lymphoblastic Leukemia | Wild-Type | ~228 | [6] | |
| NALM6 (p53 KO) | Acute Lymphoblastic Leukemia | Null | ~228 | [6] | |
| This compound | MDR1-MDCK II | - | - | 29 | [12] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: In Vivo Efficacy of AZD1775 in Xenograft Models
| Cancer Type | Xenograft Model | p53 Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| Non-Small Cell Lung | Calu-6 | Mutant | AZD1775 | Significant inhibition | [2] |
| Ovarian | OVCAR-5 | Null | AZD1775 | No significant inhibition | [11] |
| Colorectal | - | Mutant | AZD1775 + 5-FU | Synergistic effect | [10][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments cited in the evaluation of Wee1 inhibitors.
Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for in vitro studies.
Cell Viability Assay (WST-1 Method)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed directly correlates to the number of metabolically active cells.[10]
Materials:
-
p53-wild-type and p53-deficient cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Wee1 inhibitor (e.g., AZD1775)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Wee1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. Flow cytometry is then used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.[14]
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Logical Relationship: Why Wee1 Inhibition Targets p53-Deficient Cells
The following diagram illustrates the logical framework behind the selective targeting of p53-deficient cancer cells by Wee1 inhibitors.
Caption: Logic of selective lethality in p53-deficient cells.
Conclusion
The inhibition of Wee1 kinase represents a promising therapeutic strategy for the treatment of p53-deficient tumors. By exploiting the principle of synthetic lethality, Wee1 inhibitors can selectively induce mitotic catastrophe in cancer cells that have lost the p53-dependent G1 checkpoint. Preclinical data for inhibitors such as AZD1775 demonstrate significant potential, particularly in combination with DNA-damaging agents. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the efficacy of Wee1 inhibitors in various cancer models. As our understanding of the molecular intricacies of cell cycle control and DNA damage response continues to grow, the targeted inhibition of Wee1 is poised to become an important component of personalized cancer therapy.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wee1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting WEE1 kinase as a p53-independent therapeutic strategy in high-risk and relapsed acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Notes and Protocols for the WEE1 Inhibitor AZD1775 (Adavosertib)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed in vitro experimental protocols for the selective WEE1 kinase inhibitor, AZD1775 (also known as Adavosertib or MK-1775). The following sections outline the mechanism of action, key quantitative data, and step-by-step methodologies for essential assays to evaluate the cellular effects of this compound.
Mechanism of Action
WEE1 is a crucial gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) at Tyrosine 15 (Tyr15).[1] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes critical for DNA repair before mitotic entry. By inhibiting WEE1, AZD1775 abrogates the G2/M checkpoint, leading to premature mitotic entry with unrepaired DNA damage. This can result in mitotic catastrophe and subsequent cancer cell death.[2][3]
Data Presentation
Table 1: In Vitro IC50 Values of AZD1775 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HT29 | Colorectal Cancer | 184 | p53-mutated |
| SW480 | Colorectal Cancer | 140 | |
| OE33, SK4, FLO1, KYSE | Esophageal Cancer | 300 - 600 | |
| BFTC-909, T24, J82 | Urothelial Carcinoma | 170 - 230 | p53-mutant |
| RT4 | Urothelial Carcinoma | Not specified | p53 wild-type |
| A427 | Lung Cancer | 120 | |
| A431 | Skin Cancer | 170 | |
| A2058 | Melanoma | 230 | |
| ES-2 | Ovarian Cancer | 260 | |
| KNS62 | Glioblastoma | 3410 | |
| NCI-H460 | Lung Cancer | 3310 |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Signaling Pathway and Experimental Workflow Diagrams
Caption: WEE1 Signaling Pathway and Point of Inhibition by AZD1775.
Caption: General experimental workflow for in vitro evaluation of AZD1775.
Experimental Protocols
Cell Viability Assay (MTT/WST-1 or AlamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
AZD1775 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
AlamarBlue (Resazurin) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of AZD1775 in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT/WST-1: Add 10 µL of the reagent to each well and incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution and mix to dissolve the formazan (B1609692) crystals.[4]
-
For AlamarBlue: Add 10 µL of AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance (for MTT/WST-1) or fluorescence (for AlamarBlue) using a microplate reader.
-
Data Analysis: Subtract the background (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the results as percent viability versus drug concentration and calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins, such as the phosphorylation of CDK1 (a direct target of WEE1) and γH2AX (a marker of DNA double-strand breaks).
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1 (Tyr15), anti-CDK1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[5][6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[7]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.[7]
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
In Vitro WEE1 Kinase Assay
This assay directly measures the inhibitory activity of AZD1775 on the WEE1 enzyme.
-
Materials:
-
Recombinant human WEE1 kinase
-
Kinase reaction buffer
-
ATP and [γ-33P]ATP
-
Substrate (e.g., poly(Lys, Tyr))
-
AZD1775
-
MultiScreen-PH plates
-
Liquid scintillation counter
-
-
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant WEE1, substrate, and increasing concentrations of AZD1775.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[1]
-
Stop Reaction & Capture: Stop the reaction and trap the radioactively labeled substrate on MultiScreen-PH plates.[1]
-
Washing: Wash the plates to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a liquid scintillation counter.[1]
-
Data Analysis: Plot the kinase activity against the concentration of AZD1775 to determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Cell Cycle Analysis Using a Wee1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various stages of the cell cycle monitor the integrity of cellular processes and can halt progression in response to stress or damage. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged or unreplicated DNA. A key regulator of this checkpoint is the Wee1 kinase.[1]
Wee1 is a serine/threonine kinase that negatively regulates the activity of cyclin-dependent kinase 1 (CDK1), a crucial component of the mitosis-promoting factor (MPF).[1] By phosphorylating CDK1 on tyrosine 15 (Tyr15), Wee1 inhibits its activity and prevents premature entry into mitosis.[1] In many cancer cells, particularly those with a mutated or deficient p53 tumor suppressor, the G1 checkpoint is impaired, making them heavily reliant on the G2/M checkpoint for DNA repair and survival.[1][2] This dependency makes Wee1 an attractive therapeutic target in oncology.
This document provides detailed application notes and protocols for the use of a representative Wee1 inhibitor in cell cycle analysis studies. Due to the limited public information on "Wee1-IN-9", this document will utilize data and protocols established for the well-characterized and clinically evaluated Wee1 inhibitor, Adavosertib (also known as AZD1775 or MK-1775) , as a representative compound for this class of inhibitors. The principles and methods described herein are broadly applicable to other potent and selective Wee1 inhibitors.
Mechanism of Action of Wee1 Inhibitors
Wee1 inhibitors are small molecules that competitively bind to the ATP-binding pocket of the Wee1 kinase, thereby blocking its catalytic activity. This inhibition prevents the phosphorylation of CDK1 at Tyr15.[1] The subsequent decrease in inhibitory phosphorylation leads to an accumulation of active CDK1, which then promotes premature entry into mitosis, irrespective of the DNA integrity.
When used in combination with DNA-damaging agents (e.g., chemotherapy or radiation), Wee1 inhibitors can potentiate their cytotoxic effects. The DNA-damaging agent induces cellular stress and DNA lesions, which would normally activate the G2/M checkpoint via Wee1. However, in the presence of a Wee1 inhibitor, this checkpoint is abrogated. The cell is then forced into mitosis with unrepaired DNA, leading to a phenomenon known as mitotic catastrophe, which ultimately results in apoptotic cell death.
Figure 1: Wee1 Signaling Pathway in G2/M Checkpoint Control.
Quantitative Data Presentation
The following tables summarize the effects of the representative Wee1 inhibitor, Adavosertib (AZD1775), on cell cycle distribution in different cancer cell lines.
Table 1: Effect of Adavosertib (AZD1775) as a Single Agent on Cell Cycle Distribution.
| Cell Line (p53 status) | Treatment (Concentration, Time) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| HT29 (mutant) | DMSO (Control) | 55.2 | 25.1 | 19.7 | [3] |
| AZD1775 (300 nM, 24h) | 20.5 | 35.8 | 43.7 | [3] | |
| HCT116 (wild-type) | DMSO (Control) | 60.1 | 22.4 | 17.5 | [2] |
| AZD1775 (250 nM, 24h) | 55.3 | 24.1 | 20.6 | [2] | |
| A549 (wild-type) | DMSO (Control) | 65.4 | 18.9 | 15.7 | [2] |
| AZD1775 (250 nM, 24h) | 62.1 | 20.3 | 17.6 | [2] | |
| NCI-H1299 (null) | DMSO (Control) | 48.7 | 30.1 | 21.2 | [2] |
| AZD1775 (250 nM, 24h) | 25.6 | 38.9 | 35.5 | [2] |
Table 2: Effect of Adavosertib (AZD1775) in Combination with a DNA-Damaging Agent (5-Fluorouracil) on Cell Cycle Distribution in HT29 (p53 mutant) Cells.
| Treatment (Concentration, Time) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| DMSO (Control) | 55.2 | 25.1 | 19.7 | [3] |
| 5-FU (1 µM, 24h) | 45.8 | 35.4 | 18.8 | [3] |
| AZD1775 (300 nM, 24h) | 20.5 | 35.8 | 43.7 | [3] |
| 5-FU (1 µM, 24h) + AZD1775 (300 nM, last 8h) | 15.3 | 28.5 | 56.2 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effects of a Wee1 inhibitor on the cell cycle.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines for your study. It is often informative to compare cell lines with different p53 statuses (wild-type, mutant, or null).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Treatment:
-
Prepare a stock solution of the Wee1 inhibitor (e.g., Adavosertib) in a suitable solvent like DMSO.
-
For single-agent studies, treat cells with varying concentrations of the Wee1 inhibitor or vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).
-
For combination studies, pre-treat cells with a DNA-damaging agent (e.g., 5-Fluorouracil, cisplatin, or ionizing radiation) for a specific period, followed by the addition of the Wee1 inhibitor. The timing of the Wee1 inhibitor addition is critical to observe G2/M checkpoint abrogation.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for the analysis of DNA content to determine the cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest Cells:
-
For adherent cells, aspirate the culture medium and wash the cells with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation:
-
Gently vortex the cell suspension while adding 4 mL of ice-cold 70% ethanol dropwise to the tube. This prevents cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically FL2 or FL3).
-
Collect data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Figure 2: Experimental Workflow for Wee1 Inhibitor Studies.
Protocol 3: Western Blotting for Cell Cycle Proteins
This protocol is for the detection of key proteins involved in the G2/M checkpoint, such as phospho-CDK1 (Tyr15) and Cyclin B1.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software. Normalize the protein of interest to a loading control like β-actin. A decrease in the p-CDK1/total CDK1 ratio is indicative of Wee1 inhibition.
-
Conclusion
The use of Wee1 inhibitors in cell cycle analysis provides a powerful tool to investigate the G2/M checkpoint and the consequences of its abrogation, particularly in cancer cells. The protocols and data presented in this application note, using the well-characterized Wee1 inhibitor Adavosertib as a representative example, offer a comprehensive guide for researchers. These studies are crucial for understanding the mechanism of action of this class of drugs and for the development of novel anti-cancer therapies.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of WEE1 Inhibitors in Mouse Models
Note: No specific public data was found for a compound designated "Wee1-IN-9". The following application notes and protocols are based on the well-characterized and clinically evaluated WEE1 inhibitor, MK-1775 (Adavosertib) , and other exemplary compounds. These guidelines are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals designing and executing in vivo studies with WEE1 inhibitors in mouse models.
Introduction to WEE1 Inhibition
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1][2][3] By phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1) and CDK2, WEE1 provides time for DNA repair.[1][2][4][5] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are therefore highly reliant on the G2/M checkpoint for survival.[6][7][8] Inhibition of WEE1 in these cancer cells leads to abrogation of the G2/M checkpoint, forcing premature entry into mitosis with unrepaired DNA, resulting in mitotic catastrophe and apoptosis.[1][2][9] WEE1 inhibitors have shown promise as monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[1][6][7][10]
Quantitative Data Presentation: In Vivo Dosing of WEE1 Inhibitors
The following tables summarize in vivo dosing information for the WEE1 inhibitor MK-1775 (Adavosertib) and AZD1775, compiled from various preclinical studies in mouse models.
Table 1: Summary of MK-1775 (Adavosertib) In Vivo Dosing in Mouse Models
| Mouse Model | Tumor Type | Dose | Route of Administration | Dosing Schedule | Vehicle | Combination Agent(s) | Reference |
| Xenograft (A427) | Non-Small Cell Lung Cancer | 60 mg/kg | Oral (PO) | Twice daily for 28 days | 0.5% methylcellulose (B11928114) | Monotherapy | [4] |
| Xenograft (SK-MES-1) | Non-Small Cell Lung Cancer | 60 mg/kg | Oral (PO) | Twice daily | 0.5% methylcellulose | Monotherapy | [4] |
| Xenograft (LoVo) | Colorectal Cancer | 60 mg/kg | Oral (PO) | Twice daily for 13 days | 0.5% methylcellulose | Monotherapy | [4] |
| Xenograft (OCIP23) | Pancreatic Cancer | 40 mg/kg, 80 mg/kg | Not Specified | 4 doses | Not Specified | Monotherapy | [11] |
| AML Mice | Acute Myeloid Leukemia | Not Specified | Not Specified | Not Specified | Not Specified | Cytarabine | [5] |
| PDX Models | Pancreatic Ductal Adenocarcinoma | 50 mg/kg | Oral (PO) | Daily (QD) | Not Specified | Irinotecan, Capecitabine | [12] |
Table 2: Summary of AZD1775 In Vivo Dosing in Mouse Models
| Mouse Model | Tumor Type | Dose | Route of Administration | Dosing Schedule | Vehicle | Combination Agent(s) | Reference |
| Xenograft (BFTC-909) | Urothelial Carcinoma | Not Specified | Not Specified | Not Specified | Not Specified | Cisplatin | [10] |
| NSG & C57BL/6 Mice | Normal Tissue Toxicity | 60 mg/kg | Not Specified | Daily for 26 days | Not Specified | AZD6738 (ATR inhibitor) | [13] |
| PDX Models | Pancreatic Ductal Adenocarcinoma | 50 mg/kg | Oral (PO) | Daily (QD) | Not Specified | Gemcitabine, Irinotecan, Olaparib, etc. | [12] |
Signaling Pathway and Experimental Workflow
WEE1 Signaling Pathway
The diagram below illustrates the central role of WEE1 in cell cycle regulation. WEE1 negatively regulates CDK1 and CDK2. Inhibition of WEE1 leads to increased CDK activity, driving cells prematurely into mitosis, which, in the presence of DNA damage, results in mitotic catastrophe.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a WEE1 inhibitor in a mouse xenograft model.
Experimental Protocols
Drug Formulation and Administration
Objective: To prepare and administer the WEE1 inhibitor to mice.
Materials:
-
WEE1 Inhibitor (e.g., MK-1775)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile water
-
Weighing scale
-
Homogenizer or sonicator
-
Oral gavage needles (for oral administration)
-
Syringes
Protocol:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature before use.
-
Drug Suspension:
-
Calculate the required amount of WEE1 inhibitor based on the desired dose (e.g., 60 mg/kg) and the number and weight of the mice to be treated. Assume a dosing volume of 10 mL/kg (or 0.2 mL for a 20 g mouse).
-
For a 60 mg/kg dose, the concentration of the suspension would be 6 mg/mL.
-
Weigh the calculated amount of the inhibitor powder.
-
Gradually add the vehicle to the powder while triturating or vortexing to create a uniform suspension.
-
Use a homogenizer or sonicator if necessary to ensure a fine, homogenous suspension. Prepare fresh daily.
-
-
Administration:
-
Gently restrain the mouse.
-
For oral (PO) administration, use a proper-sized oral gavage needle. Insert the needle carefully into the esophagus, avoiding the trachea.
-
Administer the calculated volume of the drug suspension slowly.
-
Monitor the animal briefly after dosing to ensure no adverse reactions.
-
For intraperitoneal (IP) injection, ensure the injection is in the lower abdominal quadrant to avoid hitting vital organs.
-
Xenograft Mouse Model and Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a WEE1 inhibitor in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., A427, SK-MES-1)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS, with or without Matrigel, at a concentration of approximately 1x10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (1x10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow. Start measuring the tumors with calipers 2-3 times per week once they become palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, WEE1 Inhibitor).
-
Begin drug administration according to the planned dose and schedule (e.g., 60 mg/kg, PO, twice daily).[4]
-
Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity. A loss of more than 15-20% may require euthanasia.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the vehicle group reach a predetermined maximum size, or after a fixed duration (e.g., 28 days).[4]
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting for pCDK1, γH2AX) or fixed in formalin for immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).[10]
-
Pharmacodynamic and Toxicity Assessment
-
Pharmacodynamics: To confirm target engagement in vivo, tumor samples can be collected at various time points after the final dose. Western blot analysis can be performed on tumor lysates to assess the levels of phosphorylated CDK1 (pY15-CDK1). A decrease in pCDK1 levels indicates successful WEE1 inhibition. An increase in markers of DNA damage (γH2AX) and mitosis (phospho-histone H3) can also be evaluated.[4][9][11]
-
Toxicity: Monitor mice for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of gastrointestinal distress.[4] At the end of the study, major organs (liver, spleen, kidney, bone marrow) can be collected for histological analysis to assess for any treatment-related toxicities. Complete blood counts (CBCs) can also be performed to check for hematological toxicities like neutropenia and thrombocytopenia, which have been observed clinically.[1][13]
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting WEE1 enhances the antitumor effect of KRAS-mutated non-small cell lung cancer harboring TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Wee1-IN-9 solubility and preparation for experiments
These application notes provide detailed protocols for the solubility, preparation, and experimental use of Wee1-IN-9, a potent inhibitor of the Wee1 kinase. The information is intended for researchers, scientists, and professionals in drug development.
Product Information
Product Name: this compound
Mechanism of Action: this compound is a small molecule inhibitor of Wee1, a nuclear kinase that is a critical regulator of the G2/M cell cycle checkpoint.[1] Wee1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis.[1][2] By inhibiting Wee1, this compound leads to the accumulation of active CDK1, forcing cells to enter mitosis, which can result in mitotic catastrophe and apoptosis, particularly in cancer cells with a defective G1 checkpoint.[2]
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results. The following table summarizes the solubility of a related Wee1 inhibitor, WEE1-IN-4, which can be used as a guideline for this compound.
| Solvent | Solubility | Concentration for 10 mM Stock |
| DMSO | ≥ 100 mg/mL | Prepare a 10 mM stock by dissolving the appropriate mass of this compound in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO. |
Note: The provided data is based on a similar compound, WEE1-IN-4. It is recommended to perform a small-scale solubility test with this compound before preparing large volumes of stock solution.
Preparation of Stock Solutions
For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
Protocol for 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication in a water bath can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the stock solution at -20°C for short-term storage (up to 1 month).
-
For long-term storage, it is recommended to store at -80°C for up to 6 months.
Experimental Protocols
Cell-Based Proliferation Assay
This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. A typical concentration range to test is 0.01 to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound. Inhibition of Wee1 is expected to cause a decrease in the G2/M population and an increase in cells undergoing mitosis, which may lead to apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., the IC50 concentration) and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of Phospho-CDK1
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of its direct target, CDK1. Inhibition of Wee1 should lead to a decrease in the phosphorylation of CDK1 at Tyrosine 15 (Tyr15).
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound at various concentrations or for different time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total CDK1 and a loading control (e.g., β-actin) to ensure equal protein loading.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wee1 Signaling Pathway in G2/M Checkpoint Control.
Caption: General Experimental Workflow for this compound.
References
Application Notes and Protocols: Wee1 Inhibition in Combination with Radiation Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
The inhibition of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint, has emerged as a promising strategy to enhance the efficacy of radiation therapy in various cancers. By abrogating the G2/M checkpoint, Wee1 inhibitors prevent cancer cells from repairing radiation-induced DNA damage before entering mitosis, leading to mitotic catastrophe and enhanced cell death. This is particularly effective in tumors with a deficient G1 checkpoint, often due to p53 mutations, as they become highly dependent on the G2/M checkpoint for survival after DNA damage.
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for combining a Wee1 inhibitor with radiation therapy. As information on a specific compound designated "Wee1-IN-9" is not publicly available, this document utilizes the extensive data from the well-characterized and clinically evaluated Wee1 inhibitor, AZD1775 (Adavosertib/MK-1775) , as a representative agent.
Mechanism of Action: Wee1 Inhibition and Radiosensitization
Radiation therapy induces DNA double-strand breaks, which activates the DNA damage response (DDR) and leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, to allow for DNA repair. Wee1 kinase is a key component of the G2/M checkpoint, where it phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1).[1][2] This inactivation prevents the cell from entering mitosis with damaged DNA.
In many cancer cells, particularly those with TP53 mutations, the G1 checkpoint is dysfunctional, making the G2/M checkpoint crucial for their survival following genotoxic stress like radiation.[3][4] By inhibiting Wee1, compounds like AZD1775 prevent the inhibitory phosphorylation of CDK1.[5][6] This leads to premature mitotic entry with unrepaired, radiation-induced DNA damage. The accumulation of extensive genomic damage forces the cells into mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[5][7]
Furthermore, Wee1 inhibition can also lead to increased replication stress, which can further potentiate the DNA-damaging effects of radiation.[3][5] The combination of Wee1 inhibition and radiation, therefore, creates a synthetic lethal interaction in cancer cells that are dependent on the G2/M checkpoint for survival.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of the Wee1 inhibitor AZD1775 with radiation therapy in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of AZD1775 in Esophageal Cancer Cell Lines
| Cell Line | Histology | TP53 Status | IC50 (nM) | Reference |
| OE33 | Adenocarcinoma | Mutant | ~300-600 | [1][3][7] |
| SK4 | Adenocarcinoma | Mutant | ~300-600 | [3] |
| FLO1 | Adenocarcinoma | Mutant | ~300-600 | [1][3][7] |
| KYSE30 | Squamous Cell Carcinoma | Mutant | ~300-600 | [3] |
Table 2: Radiosensitization Effect of AZD1775 in Esophageal Cancer Cell Lines
| Cell Line | AZD1775 Concentration (nM) | Radiation Dose (Gy) | Dose Enhancement Ratio (DER) | Reference |
| SK4 | 100 | 2 | 3.14 | [3] |
| OE33 | 100 | 2 | 1.46 | [3] |
| FLO1 | 100 | 2 | 1.34 | [3] |
| KYSE30 | 100 | 2 | 1.23 | [3] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the combination of a Wee1 inhibitor (using AZD1775 as an example) and radiation therapy.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AZD1775 (or other Wee1 inhibitor)
-
6-well or 100 mm tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Fixation/staining solution (e.g., 0.5% crystal violet in 50% methanol/water)[8]
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Count the cells and determine the appropriate seeding density for each radiation dose to obtain 50-150 colonies per plate. The seeding density will need to be optimized for each cell line and radiation dose.[9]
-
Seed the cells in triplicate into 6-well or 100 mm plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare the desired concentration of AZD1775 in complete culture medium. A common concentration for radiosensitization studies is a non-toxic dose, such as 100 nM.[3][7]
-
Aspirate the medium from the plates and add the medium containing AZD1775 or vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time before irradiation (e.g., 1-3 hours).[3][7]
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).[3]
-
Ensure uniform dose delivery to all plates.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation (a colony is defined as a cluster of at least 50 cells).[10]
-
-
Fixation and Staining:
-
Aspirate the medium and wash the plates with PBS.
-
Fix and stain the colonies with crystal violet solution for 20-30 minutes.[8]
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each plate.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
Plot the survival curves and calculate the Dose Enhancement Ratio (DER).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of Wee1 inhibition on radiation-induced G2/M arrest.
Materials:
-
Cancer cell lines
-
AZD1775
-
Irradiator
-
PBS
-
70% cold ethanol (B145695) (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.[6]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer, collecting at least 10,000 events per sample.[11]
-
Analyze the cell cycle distribution using appropriate software (e.g., FlowJo).
-
Western Blot Analysis of DNA Damage and Cell Cycle Markers
This protocol is used to detect changes in key proteins involved in the DNA damage response and cell cycle regulation.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the treated cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes in blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Tumor Growth Delay Study
This protocol is for evaluating the efficacy of Wee1 inhibition in combination with radiation in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
AZD1775 formulation for oral gavage
-
Irradiator with appropriate shielding for localized tumor irradiation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10^6 cells) into the flank of the mice.
-
-
Treatment Initiation:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, AZD1775 alone, Radiation alone, AZD1775 + Radiation).[12]
-
-
Drug and Radiation Administration:
-
Administer AZD1775 by oral gavage at a specified dose and schedule (e.g., 60 mg/kg, daily for 3-5 days).[12]
-
Administer radiation locally to the tumor at a specified dose and schedule (e.g., 2 Gy per fraction for 3-5 days).[12]
-
The timing of drug administration relative to radiation is critical; typically, AZD1775 is given 1-3 hours before each radiation fraction.[12]
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Analyze the data for statistically significant differences in tumor growth delay between the treatment groups.
-
Visualizations
Signaling Pathway of Wee1 in G2/M Checkpoint Control
Experimental Workflow for In Vitro Radiosensitization Study
Conclusion
The combination of Wee1 inhibition with radiation therapy represents a promising therapeutic strategy for a variety of cancers, particularly those with p53 mutations. The preclinical data for AZD1775 strongly supports its role as a potent radiosensitizer. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals investigating this combination therapy. Further research is warranted to optimize dosing and scheduling and to identify predictive biomarkers to select patients who are most likely to benefit from this approach.
References
- 1. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK1775, A Selective Wee1 Inhibitor, Shows Single-Agent Antitumor Activity Against Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting Radiation-Induced G2 Checkpoint Activation with the Wee-1 Inhibitor MK-1775 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD1775 and anti-PD-1 antibody synergistically sensitize hepatoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-CDK1 (Tyr15) Following Wee1-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis by inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15 (Tyr15).[1][2] This phosphorylation renders the CDK1/Cyclin B complex inactive, providing time for DNA repair before cell division.[1][2] In many cancers, particularly those with a defective G1 checkpoint (e.g., p53 mutations), cells become highly reliant on the G2/M checkpoint for survival.[3][4] Therefore, inhibiting Wee1 has emerged as a promising anti-cancer strategy. Wee1-IN-9 is a small molecule inhibitor of Wee1 kinase. By inhibiting Wee1, this compound prevents the phosphorylation of CDK1, leading to premature mitotic entry and, ultimately, mitotic catastrophe and cell death in cancer cells.[1][2]
This document provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect the phosphorylation status of CDK1 at Tyr15. The expected outcome is a decrease in the p-CDK1 (Tyr15) signal upon treatment with this compound.
Signaling Pathway and Experimental Workflow
Data Presentation
The following table provides a template for summarizing quantitative data from the Western blot analysis. Band intensities should be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH). The results should then be expressed as a fold change relative to the DMSO-treated control.
| Treatment Group | Concentration (µM) | Duration (h) | Normalized p-CDK1 (Tyr15) Intensity (Arbitrary Units) | Fold Change vs. Control |
| DMSO Control | - | 12 | 1.00 | 1.0 |
| This compound | 0.1 | 12 | Value | Value |
| This compound | 0.5 | 12 | Value | Value |
| This compound | 1.0 | 12 | Value | Value |
| This compound | 5.0 | 12 | Value | Value |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding : Seed the cancer cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment : The day after seeding, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a vehicle control group treated with an equivalent volume of DMSO. A typical treatment duration is 6 to 24 hours.[5][6][7]
-
Preparation for Lysis : After the treatment period, place the culture plates on ice.
Protein Extraction
This protocol utilizes a modified RIPA buffer to ensure the preservation of protein phosphorylation.
Modified RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.25% Sodium deoxycholate
-
1 mM EDTA
-
Immediately before use, add:
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Roche)
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma-Aldrich) or:
-
1 mM Na₃VO₄
-
50 mM NaF
-
10 mM β-glycerophosphate
-
-
-
Cell Washing : Gently aspirate the culture medium and wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis : Aspirate the PBS and add 100-150 µL of ice-cold Modified RIPA Lysis Buffer to each well.
-
Scraping and Collection : Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation :
-
Normalize the protein concentration of all samples with the lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE :
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 60-90 minutes in a standard Tris-Glycine transfer buffer containing 20% methanol.
-
-
Blocking :
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[8] Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins (casein) that can increase background noise.[8]
-
-
Primary Antibody Incubation :
-
Dilute the primary antibody against p-CDK1 (Tyr15) in 5% BSA/TBST according to the manufacturer's recommended dilution (typically 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane (or strip the first one) for total CDK1 and a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Washing :
-
The next day, remove the primary antibody solution.
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation :
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST (typically 1:5000 to 1:10000) for 1 hour at room temperature.
-
-
Final Washes :
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection :
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
-
Imaging and Analysis :
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities for p-CDK1 (Tyr15) and the loading control using densitometry software. The expected molecular weight for CDK1 is approximately 34 kDa.[8]
-
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting WEE1 to enhance conventional therapies for acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stratech.co.uk [stratech.co.uk]
Application Notes and Protocols for Cell Viability Assay with Wee1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53 mutations), the G2/M checkpoint becomes essential for survival.[3][4] Inhibition of Wee1 kinase leads to the abrogation of this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and subsequent cell death.[3][5] This makes Wee1 an attractive target for cancer therapy.
These application notes provide a comprehensive guide for assessing the effect of Wee1 inhibitors, with a focus on a generic inhibitor exemplified by the well-characterized compound Adavosertib (MK-1775), on cancer cell viability. The provided protocols and data will enable researchers to design and execute robust experiments to evaluate the efficacy of Wee1 inhibitors like Wee1-IN-9.
Mechanism of Action of Wee1 Inhibitors
Wee1 kinase exerts its function by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[6][7] This inhibitory phosphorylation at Tyrosine 15 (Tyr15) of CDK1 and CDK2 prevents the activation of the CDK1/Cyclin B complex, which is the master regulator of mitotic entry.[5][8] Wee1 inhibitors are ATP-competitive small molecules that bind to the kinase domain of Wee1, preventing the phosphorylation of its substrates.[9] This leads to the accumulation of active CDK1 and CDK2, driving the cell cycle past the G2/M checkpoint, irrespective of the DNA damage status.[6][7]
Data Presentation: Efficacy of Wee1 Inhibitors in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of various Wee1 inhibitors in different cancer cell lines, as determined by cell viability assays. This data is crucial for selecting appropriate cell lines and inhibitor concentrations for your experiments.
Table 1: IC50 Values of Various Wee1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Adavosertib (MK-1775) | A427 | Non-Small Cell Lung Cancer | 116 | [6] |
| Adavosertib (MK-1775) | ES-2 | Ovarian Cancer | 260 | [6] |
| Adavosertib (MK-1775) | A2058 | Melanoma | 230 | [6] |
| Adavosertib (MK-1775) | A431 | Epidermoid Carcinoma | 170 | [6] |
| ZN-c3 | - | - | 3.9 | [10] |
| WEE1-IN-4 | - | - | 11 | [10] |
| WEE1-IN-5 | - | - | 0.8 | [10] |
| PD0166285 | - | - | 24 | [10] |
Table 2: EC50 Values of Adavosertib (MK-1775) in Sarcoma Cell Lines
| Cell Line | Sarcoma Type | p53 Status | EC50 (nM) | Reference |
| MG63 | Osteosarcoma | Mutant | 250 | [3] |
| U2OS | Osteosarcoma | Wild-type | 300 | [3] |
| SW872 | Liposarcoma | Mutant | 400 | [3] |
| A673 | Ewing's Sarcoma | Mutant | 200 | [3] |
| SKUT | Leiomyosarcoma | Null | 350 | [3] |
| MNNG | Osteosarcoma | Wild-type | 450 | [3] |
| HT1080 | Fibrosarcoma | Mutant | 150 | [3] |
| SKES | Ewing's Sarcoma | Mutant | 250 | [3] |
Experimental Protocols
Disclaimer: The following protocols are general guidelines. Optimal conditions for a specific Wee1 inhibitor, such as this compound, and cell line should be determined empirically.
Cell Viability Assay using MTT
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Wee1 inhibitor (e.g., this compound, Adavosertib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Wee1 inhibitor in complete medium. The final concentration range should be determined based on expected IC50 values (refer to the tables above for guidance).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).[3][6]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Viability Assay using CellTiter-Glo®
This luminescent assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Wee1 inhibitor (e.g., this compound, Adavosertib) dissolved in a suitable solvent (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements. Seeding densities may need to be adjusted for 384-well plates.[6]
-
-
Assay Reagent Preparation:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer according to the manufacturer's instructions.
-
-
Luminescence Measurement:
-
After the treatment incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50/EC50 value.[6]
-
Mandatory Visualizations
Wee1 Signaling Pathway
Caption: The Wee1 signaling pathway in the G2/M checkpoint.
Experimental Workflow for Cell Viability Assay
Caption: A generalized workflow for a cell viability assay.
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. abmole.com [abmole.com]
Troubleshooting & Optimization
Wee1-IN-9 off-target effects and mitigation
Disclaimer: Publicly available selectivity data and specific off-target profiles for "Wee1-IN-9" are limited. This guide will use the well-characterized and clinically evaluated WEE1 inhibitor AZD1775 (Adavosertib, MK-1775) as a primary example. The principles, experimental workflows, and mitigation strategies described here are broadly applicable to this compound and other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its role in the cell cycle? A1: The primary target of this compound is the WEE1 kinase. WEE1 is a crucial nuclear tyrosine kinase that acts as a gatekeeper for entry into mitosis (the M-phase of the cell cycle).[1][2][3][4] It negatively regulates the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][3][5] This phosphorylation prevents cells from prematurely entering mitosis, providing time for DNA repair, which is especially critical in cells with existing DNA damage.[3]
Q2: How do WEE1 inhibitors like this compound work? A2: WEE1 inhibitors are ATP-competitive small molecules that block the kinase activity of WEE1.[6] By inhibiting WEE1, they prevent the inhibitory phosphorylation of CDK1.[7] This leads to an accumulation of active CDK1, forcing cells to override the G2/M checkpoint and enter mitosis, even if their DNA is damaged or incompletely replicated.[1] In cancer cells, which often have high levels of DNA damage and defective G1 checkpoints, this premature mitotic entry can lead to a cellular crisis known as "mitotic catastrophe," resulting in cell death.[1][7][8]
Q3: What are off-target effects and why are they a concern with kinase inhibitors? A3: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[7] Kinase inhibitors, designed to fit into the ATP-binding pocket of a specific kinase, can often bind to the highly conserved ATP pockets of other kinases.[9] These unintended interactions can lead to the modulation of other signaling pathways, resulting in unexpected cellular responses, toxicity (such as myelosuppression), or a misinterpretation of experimental results.[7][10] For example, the WEE1 inhibitor AZD1775 is known to also inhibit Polo-like kinase 1 (PLK1) with similar potency, which contributes to its overall cellular activity and toxicity profile.[3][9][11][12]
Q4: Is the observed toxicity in my experiment an on-target or off-target effect? A4: Distinguishing between on-target and off-target toxicity can be challenging. High levels of toxicity could be an expected "on-target" effect in cancer cells that are highly dependent on the G2/M checkpoint. However, if toxicity is observed in normal cells or at concentrations where the primary target is not fully engaged, it may be due to off-target effects. For WEE1 inhibitors like AZD1775, dose-limiting toxicities such as myelosuppression (neutropenia, thrombocytopenia) have been linked to both on-target WEE1 inhibition and potential off-target activities.[10] Specific experiments, such as rescue assays described in the protocols below, are required to definitively differentiate these effects.
Data Presentation: Kinase Selectivity Profile
Understanding the selectivity of a kinase inhibitor is crucial. The following table presents the dissociation constants (Kd) for the interaction of the WEE1 inhibitor AZD1775 (MK-1775) with its intended target (WEE1) and key off-targets, as determined by kinome profiling studies. Lower Kd values indicate stronger binding.
Table 1: Kinase Selectivity Profile of AZD1775 (MK-1775)
| Kinase Target | Dissociation Constant (Kd) in nM | Target Type | Notes |
|---|---|---|---|
| WEE1 | 3.2 | On-Target | Primary target, G2/M checkpoint regulator.[3][11] |
| PLK1 | 3.0 | Off-Target | Key mitotic kinase; equipotent binding to WEE1.[3][11] |
| WEE2 | 3.9 | On-Target Family Member | Germ-cell specific isoform.[3][11] |
| FLT3 | 7.5 | Off-Target | Receptor tyrosine kinase.[3] |
| PLK2 | - | Off-Target | Member of the Polo-like kinase family.[11] |
| PLK3 | - | Off-Target | Member of the Polo-like kinase family.[11] |
| JAK2 | 110 | Off-Target | Non-receptor tyrosine kinase.[3][11] |
Data compiled from qPCR-based binding assays. This highlights that AZD1775 is a potent dual inhibitor of WEE1 and PLK1.[3][11]
Visualizations: Pathways and Workflows
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 3. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of Wee1 Degradation and Mitotic Entry - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 8. Wee1 Rather Than Plk1 Is Inhibited by AZD1775 at Therapeutically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Wee1-IN-9 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Wee1-IN-9 and other Wee1 inhibitors for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Wee1 kinase.[1] Wee1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis.[2][3] It does this by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[2][4][5] By inhibiting Wee1, this compound allows cells, including cancer cells with DNA damage, to prematurely enter mitosis, leading to a process called mitotic catastrophe and subsequent cell death (apoptosis).[3] This makes Wee1 an attractive target for cancer therapy, particularly in tumors with a defective G1 checkpoint (e.g., p53 mutant tumors).
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A good starting point for determining the optimal concentration of a new inhibitor is to test a wide range of concentrations centered around its half-maximal inhibitory concentration (IC50). The reported IC50 for this compound is 29 nM in MDR1-MDCK II cells. Therefore, a sensible starting range for your experiments would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[6]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).[7] For example, you can prepare a 10 mM stock solution in DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[7] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q4: Are there any known off-target effects of Wee1 inhibitors?
A4: Yes, some Wee1 inhibitors have been reported to have off-target effects. For instance, the well-studied Wee1 inhibitor AZD1775 (also known as MK-1775) has been shown to also inhibit Polo-like kinase 1 (PLK1) with similar potency.[8] This is an important consideration as PLK1 also plays a role in mitosis, and its inhibition could contribute to the observed phenotype. It is advisable to consult the literature for any known off-target effects of the specific inhibitor you are using and consider using multiple inhibitors or complementary techniques like siRNA to validate your findings.
Data Presentation
Table 1: IC50 Values of Wee1 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MDR1-MDCK II | - | 29 | [1] |
| MK-1775 (AZD1775) | WiDr | Colorectal Cancer | 85 (EC50) | |
| A427 | Non-Small Cell Lung Cancer | 116 (EC50) | [9] | |
| H460 | Lung Cancer | ~600-750 | [10] | |
| A549 | Lung Cancer | ~600-750 | [10] | |
| H1975 | Lung Cancer | ~100 | [10] | |
| SW900 | Lung Cancer | ~100 | [10] | |
| Sarcoma Cell Lines (various) | Sarcoma | ~100-550 | [11] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line and to calculate its IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9][12][13][14][15][16]
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][14]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
For suspension cells, seed cells at an appropriate density in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. A common approach is to perform a serial dilution to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
For adherent cells, carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
For suspension cells, centrifuge the plate to pellet the cells and then carefully remove the supernatant before adding the solubilization solution.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[13][18]
-
Mandatory Visualizations
Caption: A diagram of the Wee1 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. MK1775, A Selective Wee1 Inhibitor, Shows Single-Agent Antitumor Activity Against Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
Wee1-IN-9 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Wee1 inhibitor, Wee1-IN-9. The information is designed to address common stability issues and provide guidance on experimental protocols.
I. This compound Product Information
This compound is a small molecule inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. Inhibition of Wee1 leads to premature mitotic entry and subsequent cell death, particularly in cancer cells with deficient G1 checkpoints.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂N₈O₂ | Biorbyt |
| Molecular Weight | 512.61 g/mol | Biorbyt |
| CAS Number | 2510782-14-4 | Biorbyt |
| IC₅₀ | 29 nM (in MDR1-MDCK II cells) | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Storage (Solid) | -20°C | Biorbyt, MedChemExpress |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months | MedChemExpress |
II. FAQs: Stability and Handling of this compound
This section addresses common questions regarding the stability and handling of this compound.
Q1: How should I prepare stock solutions of this compound?
A1: Most small molecule kinase inhibitors, including likely this compound, are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. This allows for the addition of a minimal volume of solvent to your cell culture, reducing the risk of cytotoxicity from the solvent itself.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain the stability of this compound, stock solutions should be stored in small, single-use aliquots at -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to the degradation of the compound. When stored properly, stock solutions are generally stable for up to six months.
Q3: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?
A3: Precipitation of hydrophobic compounds in aqueous solutions like cell culture media is a common issue. Here are several steps to troubleshoot this problem:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to prevent both precipitation and cytotoxicity.
-
Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the inhibitor can improve its solubility.
-
Use a Serial Dilution Approach: Instead of adding the high-concentration DMSO stock directly to your medium, first create an intermediate dilution of this compound in pre-warmed medium. Then, add this intermediate dilution to the final volume of your culture medium.
-
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution. This can prevent the formation of localized high concentrations that are prone to precipitation.
-
Sonication: If precipitation persists, brief sonication of the diluted solution can help to redissolve the compound. However, be cautious as this may generate heat and potentially degrade the inhibitor.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
III. Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during experiments with this compound.
Troubleshooting Workflow for Compound Precipitation
If you are experiencing precipitation of this compound in your cell culture medium, follow this workflow to diagnose and resolve the issue.
A step-by-step guide to troubleshooting this compound precipitation in cell culture media.
IV. Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments involving this compound.
Wee1 Signaling Pathway
The following diagram illustrates the central role of Wee1 kinase in the G2/M cell cycle checkpoint and the mechanism of action of this compound.
Wee1 kinase inhibits the CDK1/Cyclin B complex, preventing premature entry into mitosis.
General Experimental Workflow for this compound Treatment
This workflow outlines the key steps for conducting a cell-based assay with this compound.
A general workflow for cell-based experiments using this compound.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting concentration range is 10 µM to 0.01 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the existing medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of solubilization buffer.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Western Blot for pCDK1 (Tyr15) Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a DMSO vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated CDK1 (Tyr15). Also, probe for total CDK1 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of pCDK1. A decrease in the pCDK1/total CDK1 ratio indicates Wee1 inhibition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound as described for the western blot protocol.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population can be indicative of apoptosis.
Technical Support Center: Wee1-IN-9 Resistance Mechanisms in Cancer Cells
Disclaimer: The following information is primarily based on studies of the widely researched Wee1 inhibitor, AZD1775 (Adavosertib). While Wee1-IN-9 targets the same Wee1 kinase, specific resistance mechanisms may vary. The information provided should be considered a general guide to potential resistance mechanisms to Wee1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Wee1 inhibitors like this compound?
A1: Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint.[1][2] It prevents cells with DNA damage from entering mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[2][3] Wee1 inhibitors block this activity, leading to premature mitotic entry with unrepaired DNA, a process that can result in mitotic catastrophe and cancer cell death.[2][3] Many cancer cells, particularly those with p53 mutations, are highly dependent on the G2/M checkpoint for survival, making them susceptible to Wee1 inhibition.[4]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common resistance mechanisms?
A2: Acquired resistance to Wee1 inhibitors can arise through several mechanisms:
-
Upregulation of Compensatory Pathways:
-
Alterations in Cell Cycle Control:
-
Reduced CDK1 Levels: A decrease in the total amount of CDK1, the direct target of Wee1, can lead to resistance. With less CDK1 available, the threshold for inducing mitotic catastrophe is higher.[1][6]
-
Activation of TGF-β Signaling: Increased signaling through the Transforming Growth Factor-β (TGF-β) pathway can slow down cell cycle progression, allowing more time for DNA repair and reducing the lethal effects of Wee1 inhibition.[1]
-
-
Reversal of Sensitivity Markers:
-
Decreased Cyclin E Levels: High levels of cyclin E are associated with sensitivity to Wee1 inhibitors. Conversely, a reduction in cyclin E levels can contribute to resistance.[3]
-
Q3: Is the p53 status of my cancer cells important for sensitivity to this compound?
A3: While Wee1 inhibitors were initially thought to be most effective in p53-mutant cancers due to their reliance on the G2/M checkpoint, recent studies have shown that sensitivity can be independent of p53 status.[3] Therefore, while p53 status is a relevant factor, it may not be the sole determinant of sensitivity or resistance.
Q4: Could multidrug resistance pumps like MDR1 be responsible for this compound resistance?
A4: While overexpression of multidrug resistance proteins like MDR1 (P-glycoprotein) is a common mechanism of drug resistance, at least one study in high-grade serous ovarian cancer has shown that it was not the cause of acquired resistance to the Wee1 inhibitor AZD1775.[1] However, this could be a cell-type-specific phenomenon, and it is worth investigating in your experimental model.[7]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cell culture.
| Possible Cause | Suggested Solution |
| Emergence of resistant clones | 1. Verify Target Engagement: Perform a Western blot to check the phosphorylation status of CDK1 (pY15-CDK1). A lack of reduction in pY15-CDK1 upon treatment suggests a primary resistance mechanism upstream of the target. 2. Assess for Known Resistance Markers: Use Western blotting or qPCR to check for the upregulation of PKMYT1 and downregulation of total CDK1 protein levels. 3. Evaluate Cell Cycle Profile: Use flow cytometry to analyze the cell cycle distribution. Resistant cells may show a less pronounced G2/M arrest compared to sensitive cells upon treatment. |
| Changes in Culture Conditions | 1. Ensure Consistent Culture Practices: Maintain consistent media formulation, serum concentration, and cell density. 2. Regularly Authenticate Cell Lines: Perform cell line authentication to rule out cross-contamination. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Assay Variability | 1. Optimize Seeding Density: Ensure that cells are in the exponential growth phase during the assay. 2. Check Drug Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Use a Stable Readout: Consider using a cytotoxicity assay that measures total protein content, such as the Sulforhodamine B (SRB) assay, which can be more stable than metabolic assays.[8][9] |
| Heterogeneous Cell Population | 1. Single-Cell Cloning: Isolate single-cell clones to establish a more homogenous population for consistent assay results. 2. Evaluate for Cancer Stem Cell Markers: A subpopulation of cancer stem cells may exhibit inherent resistance.[2] |
Quantitative Data Summary
Table 1: IC50 Values of Wee1 Inhibitor (AZD1775) in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Sensitive) | IC50 (Resistant) | Fold Change in Resistance | Reference |
| H322 | Non-Small Cell Lung Cancer | ~0.1 µM | >1 µM | ~10 | [3] |
| Esophageal Cancer Cell Lines | Esophageal Cancer | 300 - 600 nM | Not Reported | Not Reported | [10] |
Note: Data for this compound is not publicly available. The values presented are for AZD1775.
Table 2: Changes in Protein Expression Associated with Wee1 Inhibitor Resistance
| Protein | Change in Resistant Cells | Method of Detection | Cancer Type | Reference |
| PKMYT1 | Upregulation | Western Blot, RNA-Seq | High-Grade Serous Ovarian Cancer | [1] |
| CDK1 | Reduction | Western Blot | High-Grade Serous Ovarian Cancer | [1][6] |
| TGF-β Signaling Components | Increased Expression | RNA-Seq | High-Grade Serous Ovarian Cancer | [1] |
| Cyclin E | Reduction | Not specified | General | [3] |
Key Signaling Pathways
Caption: The Wee1 signaling pathway at the G2/M checkpoint.
Caption: Key resistance mechanisms to Wee1 inhibitors.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from standard SRB assay procedures and is suitable for assessing cytotoxicity.[8][9][11][12][13]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 72-96 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well to a final concentration of 5% and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the bound dye.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.
Western Blot for Wee1 Pathway Proteins
This protocol provides a general guideline for analyzing proteins in the Wee1 signaling pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Wee1, anti-PKMYT1, anti-CDK1, anti-pY15-CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing cell cycle distribution using flow cytometry.[14][15][16][17][18]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash them once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
RNA Isolation and Library Preparation for RNA-Seq
This is a general workflow for preparing samples for RNA sequencing to identify gene expression changes associated with resistance.[19][20][21][22]
Procedure:
-
RNA Isolation: Isolate total RNA from sensitive and resistant cell populations using a method of choice (e.g., TRIzol or column-based kits). Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.
-
Library Preparation:
-
mRNA Enrichment (for most applications): Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adapter Ligation: Repair the ends of the cDNA fragments and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
Library Quality Control: Assess the quality and quantity of the library using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform bioinformatic analysis to identify differentially expressed genes between sensitive and resistant cells.
References
- 1. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 20. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Wee1 Inhibitor Off-Target Profile
Disclaimer: The following information is provided for research use only. The off-target profile and experimental protocols detailed below are based on data available for the well-characterized Wee1 inhibitor, MK-1775 (Adavosertib, AZD1775), as a representative compound. There is no publicly available information for a compound specifically named "Wee1-IN-9". Researchers should validate the profile of their specific Wee1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of the representative Wee1 inhibitor, MK-1775?
A1: MK-1775 is a potent and selective inhibitor of Wee1 kinase with an IC50 of 5.2 nM in cell-free assays.[1][2][3][4] It functions as an ATP-competitive inhibitor.[1][3] While demonstrating high selectivity, kinome-wide profiling has identified several off-target kinases. Profiling of MK-1775 across a large panel of kinases revealed that at a concentration of 0.5 μM, it can inhibit other kinases, most notably Polo-like kinase 1 (PLK1), with equipotent affinity to Wee1.[5] Other identified off-targets, though with significantly less potency, include PLK2, PLK3, JAK2, JAK3, and mutant forms of ABL1 and FLT3.[5] One study screening MK-1775 at 1 µM against 223 kinases found that only 8 were inhibited by more than 80%.[2][6]
Q2: How does the off-target activity of a Wee1 inhibitor affect experimental results?
Q3: What are common issues encountered when performing in vitro kinase inhibition assays?
A3: Common issues include high variability between replicate wells, inconsistent IC50 values, and discrepancies between in vitro and cell-based assay results.[8] High variability can stem from pipetting inaccuracies, edge effects in microplates, or inconsistent incubation times.[8] Inconsistent IC50 values may be due to variable enzyme activity, compound solubility and stability issues, or fluctuations in ATP concentration.[8][9] Discrepancies between in vitro and cellular assays can arise from differences in ATP concentration (cellular ATP levels are much higher), the conformational state of the kinase, and off-target effects within the complex cellular environment.[8][10]
Troubleshooting Guides
Issue 1: Discrepancy between biochemical and cellular assay potency
-
Potential Cause: Differing ATP concentrations. Biochemical assays often use low ATP concentrations to enhance inhibitor potency, whereas cellular ATP levels are in the millimolar range.[8][11] For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency in a cellular context.
-
Troubleshooting Step:
-
Determine the inhibitor's mechanism of action. If it is ATP-competitive, expect a potency shift.
-
Perform biochemical assays at or near physiological ATP concentrations (e.g., 1 mM) to better mimic the cellular environment.[12]
-
Utilize a cellular target engagement assay, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay, to measure compound binding directly in live cells.[10]
-
Issue 2: Observed cellular phenotype is stronger than expected from Wee1 inhibition alone
-
Potential Cause: Off-target effects. The inhibitor may be acting on other kinases that contribute to the observed phenotype. For MK-1775, dual inhibition of Wee1 and PLK1 is a likely cause.[5][7]
-
Troubleshooting Step:
-
Consult kinome profiling data for your inhibitor to identify potential off-targets.
-
Use a secondary, structurally different inhibitor for a key off-target (e.g., a selective PLK1 inhibitor) to see if it phenocopies the results.
-
Employ genetic approaches, such as siRNA or CRISPR-Cas9, to knock down Wee1 and the suspected off-target kinase(s) individually and in combination to dissect their respective contributions to the phenotype.[7]
-
Issue 3: High background signal or false positives in a luminescence-based kinase assay
-
Potential Cause: Compound interference with the assay detection system. Some compounds can inhibit the luciferase enzyme used in ATP-depletion assays (e.g., Kinase-Glo®), leading to a false positive signal (apparent inhibition of the kinase).[13]
-
Troubleshooting Step:
-
Run a control experiment in the absence of the kinase but with all other assay components, including the inhibitor. A change in signal indicates direct interference with the assay reagents.
-
Use an orthogonal assay method that relies on a different detection principle, such as fluorescence polarization or a radiometric assay, to validate hits.[11]
-
For ATP-depletion assays, consider using a coupled assay that measures ADP formation (e.g., ADP-Glo™) as a counterscreen.[13]
-
Off-Target Kinase Inhibition Profile of MK-1775
The following table summarizes the off-target profile of the representative Wee1 inhibitor, MK-1775.
| Target | Dissociation Constant (Kd) (nM) | Percent Inhibition (%) @ 1 µM | Notes |
| Wee1 | 3.2 | >99 | Primary Target |
| PLK1 | 3.0 | >99 | Equipotent to Wee1. A major off-target. |
| Wee2 | 3.9 | >99 | |
| FLT3 | 7.5 | >90 | |
| YES | 14 | >80 | [3][6] |
| PLK2 | - | >90 | |
| PLK3 | - | >90 | |
| ABL1 (mutant) | - | >90 | |
| JAK2 | 110 | >80 | [5] |
| JAK3 | - | >80 | [5] |
| Myt1 | >520 | <10 | Over 100-fold selectivity against Myt1.[1][3][6] |
Data compiled from multiple sources.[3][5][6] Kd values are from qPCR-based binding studies.[5] Percent inhibition data is from various kinase profiling panels.
Experimental Protocols
Protocol: KinomeScan™ Profiling for Off-Target Identification
This protocol provides a general overview of the KINOMEscan™ competition binding assay, a common method for determining kinase inhibitor selectivity.
Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[14][15]
Materials:
-
Test inhibitor (e.g., "this compound" or MK-1775) dissolved in DMSO.
-
KINOMEscan™ kinase panel (e.g., DiscoverX platform).
-
Streptavidin-coated magnetic beads.
-
Biotinylated active-site directed ligands.
-
Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Wash buffer (e.g., 1x PBS, 0.05% Tween 20).
-
Elution buffer.
-
qPCR reagents.
-
Polypropylene 384-well plates.
Procedure:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create the affinity resin. The beads are then blocked to reduce non-specific binding.[14]
-
Binding Reaction: The binding reaction is assembled in a 384-well plate by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (typically at a fixed concentration, e.g., 1 µM or 10 µM, for single-point screening, or in a dilution series for Kd determination).[14]
-
Incubation: The plate is incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.[14]
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.[14]
-
Elution: The bound kinase is eluted from the beads.[14]
-
Quantification: The amount of eluted kinase is quantified using qPCR by detecting the DNA tag.
-
Data Analysis: The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. For dose-response experiments, Kd values are calculated.
Visualizations
References
- 1. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 2. MK-1775 (CAS 955365-80-7) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. chayon.co.kr [chayon.co.kr]
Overcoming poor solubility of Wee1-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the poor solubility of Wee1-IN-9.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for Wee1 inhibitors.[1][2][3][4][5] It is crucial to use high-purity, anhydrous DMSO as moisture can significantly reduce the solubility of many compounds.[1] For other structurally similar Wee1 inhibitors, concentrations in DMSO can range from 20 mg/mL to 250 mg/mL, often requiring sonication or gentle heating to fully dissolve.[2][3][4]
Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues. It is also recommended to add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. For in vivo studies or formulations requiring higher concentrations in aqueous solutions, co-solvents and surfactants are often necessary.[2][3][4]
Q3: Can I heat or sonicate the solution to improve the solubility of this compound?
A3: Yes, gentle heating (e.g., to 37°C or up to 60°C for some compounds) and sonication are common techniques to aid in the dissolution of poorly soluble compounds like Wee1 inhibitors.[2][3][4] However, it is important to monitor the compound's stability under these conditions. Avoid excessive or prolonged heating. If precipitation occurs upon cooling, the solution may be supersaturated.
Q4: Are there alternative solvents or formulations I can use for in vitro or in vivo experiments?
A4: While specific data for this compound is limited, formulations for other Wee1 inhibitors provide a good starting point. For in vivo applications, co-solvent systems are frequently employed. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or other aqueous buffers.[2][3][4] Another approach for in vivo delivery is the use of vehicles like corn oil or cyclodextrins (e.g., SBE-β-CD).[2][4] It is essential to perform preliminary tests to determine the optimal formulation for your specific experimental needs and to ensure the vehicle itself does not have confounding biological effects.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of Wee1 inhibitors in DMSO are typically stored at -20°C or -80°C.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. When stored at -80°C, solutions are generally stable for at least 6 months.[2][4]
Troubleshooting Guide
Issue: this compound powder is not dissolving in DMSO.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume | Increase the volume of DMSO to achieve a lower concentration. |
| Low-quality or hydrated DMSO | Use fresh, high-purity, anhydrous DMSO.[1] |
| Compound requires energy to dissolve | Gently warm the solution (e.g., in a 37°C water bath) and/or use a sonicator bath to aid dissolution.[2][3][4] |
Issue: Precipitate forms after adding the stock solution to the cell culture medium.
| Possible Cause | Suggested Solution |
| High final DMSO concentration | Keep the final DMSO concentration in the medium below 0.5%. |
| Poor mixing technique | Add the stock solution dropwise to the medium while actively vortexing or stirring. |
| The compound has low aqueous solubility | Consider using a formulation with a surfactant like Tween-80 for in vitro assays if compatible with your experimental setup. |
Solubility of Structurally Related Wee1 Inhibitors
The following table summarizes solubility data for other Wee1 inhibitors, which can serve as a reference for formulating this compound.
| Compound | Solvent/Formulation | Solubility | Notes |
| WEE1-IN-3 | DMSO | 250 mg/mL (502.42 mM) | Sonication is recommended.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (10.05 mM) | Sonication is recommended.[3] | |
| WEE1-IN-4 | DMSO | 100 mg/mL (275.66 mM) | Ultrasonic is needed. Use newly opened DMSO.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (6.89 mM) | Clear solution.[2] | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.89 mM) | Clear solution.[2] | |
| Zedoresertib (WEE1-IN-5) | DMSO | 20 mg/mL (39.10 mM) | Ultrasonic, warming, and heating to 60°C are needed.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1 mg/mL (1.96 mM) | Clear solution.[4] | |
| 10% DMSO + 90% Corn Oil | ≥ 1 mg/mL (1.96 mM) | Clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
If solubility is still an issue, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, for example, dilute the stock solution 1:1000 into the pre-warmed medium. This will result in a final DMSO concentration of 0.1%.
-
Add the required volume of the DMSO stock solution dropwise into the medium while gently vortexing or swirling the medium to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: A step-by-step workflow for preparing this compound solutions.
Caption: Role of Wee1 in the G2/M checkpoint and its inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WEE1-IN-3 | Wee1 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Wee1 Kinase Inhibitors: Wee1-IN-9 versus AZD1775 (Adavosertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of Wee1 kinase: Wee1-IN-9 and AZD1775 (adavosertib). Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising therapeutic strategy in oncology, particularly in tumors with p53 deficiencies. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the underlying biological pathways and experimental processes.
Introduction to Wee1 Inhibition
Wee1 is a tyrosine kinase that plays a crucial role in cell cycle regulation by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1][2] This inhibitory action prevents cells from prematurely entering mitosis, providing a critical window for DNA repair, particularly at the G2/M checkpoint.[3][4] Many cancer cells, especially those with mutated or deficient p53, have a defective G1 checkpoint and are therefore heavily reliant on the G2 checkpoint for DNA damage repair and survival.[3][5] By inhibiting Wee1, compounds like this compound and AZD1775 abrogate this checkpoint, forcing cancer cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and apoptosis.[1][2]
Comparative Efficacy Data
The following tables summarize the in vitro potency of this compound and AZD1775 against Wee1 kinase and their anti-proliferative effects on various cancer cell lines.
Table 1: Biochemical Potency Against Wee1 Kinase
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | Wee1 | 29 | MDR1-MDCK II cells[6] |
| AZD1775 (Adavosertib) | Wee1 | 5.2 | Cell-free assay[7][8][9] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| AZD1775 (Adavosertib) | A-427 | Lung Carcinoma | 158[7] |
| A498 | Kidney Carcinoma | 215.5[7] | |
| Daoy | Medulloblastoma | 150[7] | |
| HT29 | Colorectal Adenocarcinoma | 3500 (in combination with 5-FU)[10] | |
| OVCAR3 | Ovarian Adenocarcinoma | Not specified | |
| LoVo | Colorectal Adenocarcinoma | Not specified | |
| NALM6 | Acute Lymphoblastic Leukemia | ~200[11] |
Signaling Pathway and Mechanism of Action
The inhibition of Wee1 by this compound and AZD1775 disrupts the normal cell cycle regulation, leading to unscheduled mitotic entry and potential cell death. The following diagram illustrates the Wee1 signaling pathway and the points of intervention by these inhibitors.
Caption: Wee1 signaling pathway and the mechanism of action of its inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Wee1 inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of Wee1 by 50%.
Caption: A typical workflow for determining the IC50 of a Wee1 inhibitor.
Protocol Details:
-
Reaction Setup: In a microplate, combine recombinant human Wee1 kinase, a suitable kinase buffer, and a substrate such as poly(Lys, Tyr).
-
Inhibitor Addition: Add varying concentrations of the Wee1 inhibitor (this compound or AZD1775) to the wells.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and a radiolabeled ATP, such as [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period, typically 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer.
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. The amount of incorporated radioactivity is then quantified using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a Wee1 inhibitor.
Caption: A standard workflow for analyzing cell cycle distribution.
Protocol Details:
-
Cell Seeding and Treatment: Plate cancer cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentration of the Wee1 inhibitor or a vehicle control for various time points (e.g., 24, 48, 72 hours).[12]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[12][13]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.
Caption: A typical workflow for assessing apoptosis via Annexin V/PI staining.
Protocol Details:
-
Cell Treatment: Treat cultured cells with the Wee1 inhibitor or vehicle control for the desired duration.[11][12]
-
Cell Harvesting and Washing: Collect the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[12]
-
Conclusion
Both this compound and AZD1775 (adavosertib) are potent inhibitors of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. AZD1775 is a well-characterized compound with extensive preclinical and clinical data demonstrating its efficacy as a single agent and in combination with DNA-damaging agents. While this compound also shows potent biochemical inhibition of Wee1, further in-depth studies are required to fully elucidate its anti-proliferative and pro-apoptotic effects across a range of cancer models to establish a comprehensive comparative profile against AZD1775. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further understanding and comparing the therapeutic potential of these and other Wee1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Adavosertib | Cell Signaling Technology [cellsignal.com]
- 10. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparing Wee1-IN-9 to other Wee1 inhibitors
A Comparative Guide to Wee1 Inhibitors: Adavosertib, Azenosertib, and Debio 0123
For researchers and drug development professionals navigating the landscape of cancer therapeutics, Wee1 kinase has emerged as a promising target. This protein kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1][2] In many cancer cells, particularly those with a defective p53-dependent G1 checkpoint, the G2/M checkpoint becomes essential for survival.[3] Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA into premature mitosis, leading to a form of cell death known as mitotic catastrophe.[4][5] This guide provides a comparative overview of three prominent Wee1 inhibitors: Adavosertib (AZD1775), Azenosertib (ZN-c3), and Debio 0123.
Performance and Properties
The following table summarizes the key quantitative data for Adavosertib, Azenosertib, and Debio 0123, offering a side-by-side comparison of their potency, selectivity, and other relevant properties.
| Feature | Adavosertib (AZD1775/MK-1775) | Azenosertib (ZN-c3) | Debio 0123 |
| Wee1 IC50 | 5.2 nM (cell-free)[6] | 3.9 nM[7] | Low nanomolar range[4] |
| Cellular Activity | EC50 of 49 nM for CDC2Y15 phosphorylation inhibition[6] | Not specified | Consistent pharmacodynamic effect on pCDC2[4] |
| Selectivity | Less selective, also inhibits PLK1[8] | Highly selective, does not inhibit PLK1 or PLK2[4][9] | Highly selective, lacks PLK1 and PLK2 inhibition[4][10] |
| Brain Penetration | Brain to plasma AUC ratio of 0.048 in mice[4] | Brain to plasma AUC ratio of 0.028 in mice[4] | Brain to plasma AUC ratio of 0.49 in mice and 0.60 in rats[4][11] |
| Clinical Stage | Phase 2[6] | Phase 2[12] | Phase 1[13] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Wee1 inhibitors, it is crucial to visualize the Wee1 signaling pathway. The following diagram, generated using the DOT language, illustrates the central role of Wee1 in cell cycle regulation.
The experimental workflow for evaluating Wee1 inhibitors typically involves a series of in vitro assays to determine potency, selectivity, and cellular effects. The following diagram illustrates a common experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of experimental data. Below are summaries of common protocols used to evaluate Wee1 inhibitors.
Wee1 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Wee1 kinase. A common method is a radiometric assay.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Wee1 kinase.
-
Materials: Recombinant human Wee1 enzyme, a suitable substrate (e.g., a peptide containing the CDK1 phosphorylation site), [γ-³³P]ATP, kinase reaction buffer, and the test compound.
-
Procedure:
-
The Wee1 enzyme is incubated with varying concentrations of the test compound in the kinase reaction buffer.
-
The kinase reaction is initiated by adding the substrate and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).[6]
-
The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the free [γ-³³P]ATP, often by capturing the substrate on a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of a Wee1 inhibitor on the proliferation and viability of cancer cell lines.
-
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for reducing cell viability.
-
Materials: Cancer cell line of interest, cell culture medium, 96-well plates, the test compound, and a viability reagent (e.g., MTT or CellTiter-Glo).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).
-
After a specific incubation period (e.g., 72 or 96 hours), the viability reagent is added to each well.[14][15]
-
For an MTT assay, the reagent is converted by viable cells into a colored formazan (B1609692) product, which is then solubilized and the absorbance is measured.[14] For a CellTiter-Glo assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[15]
-
The signal is read using a plate reader.
-
The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a Wee1 inhibitor.
-
Objective: To assess the effect of a Wee1 inhibitor on cell cycle progression.
-
Materials: Cancer cell line, cell culture medium, test compound, phosphate-buffered saline (PBS), ethanol (B145695) for fixation, propidium (B1200493) iodide (PI) staining solution containing RNase A.[16][17]
-
Procedure:
-
Cells are treated with the test compound or a vehicle control for a defined period (e.g., 24 or 48 hours).
-
The cells are harvested, washed with PBS, and then fixed in ice-cold 70% ethanol to permeabilize the cell membrane.[17]
-
The fixed cells are washed to remove the ethanol and then incubated with a staining solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to degrade RNA and ensure that only DNA is stained.[17]
-
The DNA content of the stained cells is analyzed using a flow cytometer.
-
The resulting data is used to generate a histogram where the fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. debiopharm.com [debiopharm.com]
- 5. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor with Broad Antitumor Activity Across a Range of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Selective WEE1 Inhibitor in Clinical Development for Solid Tumors Patients - Debiopharm [debiopharm.com]
- 11. debiopharm.com [debiopharm.com]
- 12. Discovery of ZN-c3, a Highly Potent and Selective Wee1 Inhibitor Undergoing Evaluation in Clinical Trials for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
A Head-to-Head Comparison of Wee1 Inhibitors: Wee1-IN-9 and MK-1775 (Adavosertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two inhibitors of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies. We will compare the well-characterized clinical candidate MK-1775 (Adavosertib) with the more recently disclosed Wee1-IN-9, highlighting available experimental data and methodologies.
Introduction to Wee1 Inhibition
The Wee1 kinase is a key gatekeeper of the G2/M checkpoint, preventing entry into mitosis by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1] In many cancer cells with a defective G1 checkpoint (often due to p53 mutations), the G2/M checkpoint becomes critical for DNA repair and cell survival. Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This makes Wee1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.
Comparative Overview
This guide directly compares this compound and the extensively studied clinical trial candidate, MK-1775. It is important to note that publicly available data for this compound is currently limited, primarily originating from a patent application. In contrast, MK-1775 has been the subject of numerous preclinical and clinical studies, providing a wealth of data on its activity and therapeutic potential.
Quantitative Data Summary
The following tables summarize the available quantitative data for both inhibitors.
Table 1: In Vitro Potency
| Compound | Target | Assay System | IC50 | Citation |
| This compound | Wee1 | MDR1-MDCK II cells | 29 nM | [2] |
| MK-1775 | Wee1 | Cell-free assay | 5.2 nM | [3] |
Table 2: Cell-Based Activity
| Compound | Cell Line | Assay | Effect | Concentration | Citation |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| MK-1775 | WiDr (p53-mutant) | CDC2 Tyr15 Phosphorylation | EC50 of 49 nM | [3] | |
| WiDr, H1299 | Antiproliferative Effect | 34.1% and 28.4% inhibition | 300 nM | [3] | |
| A427 (NSCLC) | Antiproliferative Effect | EC50 of 116 nM | [1] |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Effect | Citation |
| This compound | Not Available | Not Available | Not Available | |
| MK-1775 | A427 xenograft | 60 mg/kg, twice daily | Tumor regression | [1] |
| Pancreatic cancer xenografts (p53-deficient) | In combination with gemcitabine (B846) | Enhanced tumor regression | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize Wee1 inhibitors.
In Vitro Kinase Inhibition Assay (for MK-1775)
A cell-free kinase assay is used to determine the direct inhibitory effect of a compound on the Wee1 enzyme. Recombinant human Wee1 is incubated with a substrate (e.g., poly(Lys, Tyr)), ATP (including a radiolabeled ATP such as [γ-³³P]ATP), and varying concentrations of the inhibitor. The reaction is allowed to proceed at 30°C for a set time, typically 30 minutes. The amount of radioactivity incorporated into the substrate is then measured, which is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated from the dose-response curve.[3]
Cell Viability Assay (for MK-1775)
Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72-96 hours). For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability. For the CellTiter-Glo assay, a reagent that measures ATP levels is added, and luminescence is measured as an indicator of cell viability. The EC50 or IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.[1][5]
Cell Cycle Analysis (for MK-1775)
Flow cytometry is employed to analyze the effect of Wee1 inhibition on the cell cycle distribution. Cancer cells are treated with the inhibitor for a defined period (e.g., 24-48 hours). The cells are then harvested, fixed (e.g., with cold ethanol), and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) or DAPI. The fluorescence intensity of the stained cells is measured by a flow cytometer, which allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.[5][6]
In Vivo Xenograft Study (for MK-1775)
To evaluate the in vivo anti-tumor efficacy, human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the Wee1 inhibitor (e.g., MK-1775 at 60 mg/kg, orally, twice daily), while the control group receives a vehicle. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.[1][4][7]
Mandatory Visualizations
Wee1 Signaling Pathway
Caption: The Wee1 kinase pathway regulates the G2/M cell cycle checkpoint.
Experimental Workflow for Evaluating Wee1 Inhibitors
Caption: A generalized workflow for the preclinical evaluation of Wee1 inhibitors.
Conclusion
MK-1775 (Adavosertib) is a potent and selective Wee1 inhibitor with a substantial body of preclinical and clinical data supporting its mechanism of action and therapeutic potential. It has demonstrated single-agent efficacy and the ability to sensitize cancer cells to DNA-damaging agents, particularly in p53-deficient tumors.
This compound is a more recently disclosed Wee1 inhibitor with a reported in vitro potency in the nanomolar range. However, at present, there is a significant lack of publicly available data to thoroughly evaluate its efficacy, selectivity, and potential as a therapeutic agent. Further studies are required to characterize this compound and establish its profile relative to well-documented inhibitors like MK-1775.
Researchers are encouraged to consider the extensive validation of MK-1775 when selecting a Wee1 inhibitor for their studies. As more data on this compound and other emerging Wee1 inhibitors become available, this guide will be updated to provide a more comprehensive comparison.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MK1775, A Selective Wee1 Inhibitor, Shows Single-Agent Antitumor Activity Against Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MK-1775, a potent Wee1 inhibitor, synergizes with gemcitabine to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Wee1 Inhibitor Cross-Reactivity
A guide for researchers on the selectivity of Wee1 kinase inhibitors, with a focus on off-target interactions.
This guide provides a comparative overview of the cross-reactivity profile of Wee1 kinase inhibitors, using the well-characterized inhibitor MK-1775 (adavosertib) as a primary example, due to the lack of publicly available data for a compound specifically designated "Wee1-IN-9". The information presented here is intended for researchers, scientists, and drug development professionals to facilitate the selection and interpretation of experimental results involving these targeted agents.
Introduction to Wee1 Kinase and its Inhibition
Wee1 is a nuclear serine/threonine kinase that plays a critical role in the G2/M cell cycle checkpoint.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 prevents premature entry into mitosis, allowing time for DNA repair.[3][4] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), the G2/M checkpoint becomes crucial for survival, making Wee1 an attractive therapeutic target.[1] Inhibition of Wee1 leads to uncontrolled mitotic entry with damaged DNA, resulting in a form of programmed cell death known as mitotic catastrophe.[2][4]
Cross-Reactivity Profile of a Wee1 Inhibitor: A Case Study of MK-1775
Small molecule inhibitors targeting the ATP-binding pocket of kinases can often interact with other kinases that share structural similarities. Understanding the selectivity profile of a kinase inhibitor is therefore essential for accurate interpretation of experimental data and for anticipating potential off-target effects.
While specific data for "this compound" is not available in the public domain, extensive research has been conducted on the widely used Wee1 inhibitor, MK-1775 (also known as adavosertib or AZD1775). Kinome profiling studies have revealed that MK-1775 is a potent inhibitor of not only Wee1 but also Polo-like kinase 1 (PLK1).[5]
Quantitative Data on MK-1775 Kinase Selectivity
The following table summarizes the inhibitory activity of MK-1775 against Wee1 and a selection of off-target kinases. This data is compiled from kinome-wide screening and biochemical assays.
| Kinase Target | IC50 / Kd (nM) | Assay Type | Reference |
| Wee1 | 3.2 | qPCR-based binding assay (Kd) | [5] |
| PLK1 | 3.0 | qPCR-based binding assay (Kd) | [5] |
| PLK2 | - | Kinome scan | [5] |
| PLK3 | - | Kinome scan | [5] |
| JAK2 | 110 | qPCR-based binding assay (Kd) | [5] |
| JAK3 | - | Kinome scan | [5] |
| ABL1 (mutant) | - | Kinome scan | [5] |
| FLT3 | 7.5 | qPCR-based binding assay (Kd) | [5] |
| YES1 | - | - | [6] |
| MAP3K4 | - | - | [6] |
Note: A lower IC50 or Kd value indicates a higher binding affinity and more potent inhibition. The kinome scan data indicates significant inhibition without providing a specific IC50 or Kd value.
Newer generations of Wee1 inhibitors, such as ZN-c3, have been developed with improved selectivity over PLK1.[1][7] For example, ZN-c3 has a reported Wee1 IC50 of 3.8 nM and a PLK1 IC50 of 227 nM, demonstrating significantly greater selectivity compared to MK-1775.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Wee1 signaling pathway in the G2/M cell cycle checkpoint.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Wee1 inhibitor cross-reactivity.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the Kinase-Glo® or ADP-Glo™ assay, which measures the amount of ATP remaining or ADP produced after a kinase reaction.
Materials:
-
Purified recombinant Wee1 kinase and other kinases of interest.
-
Specific peptide substrate for each kinase.
-
This compound or other test compounds.
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 96-well or 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2x kinase/substrate mixture containing the purified kinase and its corresponding substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinome Scanning
Kinome scanning is a high-throughput method to profile the selectivity of a compound against a large panel of kinases. These services are typically performed by specialized contract research organizations.
General Principle: The inhibitor of interest is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often over 400). The assay typically measures the ability of the test compound to compete with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and the results are expressed as the percentage of the kinase that is inhibited by the test compound. "Hits" are identified as kinases that show significant inhibition at the tested concentration. These can then be followed up with IC50 determination assays as described above.
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical aspect of its preclinical characterization. While specific data for "this compound" remains elusive, the extensive research on inhibitors like MK-1775 highlights the importance of evaluating off-target effects, particularly on structurally related kinases such as PLK1. The development of more selective inhibitors like ZN-c3 demonstrates the ongoing efforts to minimize these off-target interactions and improve the therapeutic window. Researchers using Wee1 inhibitors should carefully consider their selectivity profiles and employ appropriate controls to ensure the accurate attribution of observed biological effects.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Wee1 Inhibitors in Cancer Cell Lines: A Guide for Researchers
A comprehensive evaluation of the preclinical efficacy of Wee1 inhibitors is crucial for advancing their development as targeted cancer therapies. This guide provides a comparative analysis of two prominent Wee1 inhibitors, Adavosertib (AZD1775/MK-1775) and PD0166285, across various cancer cell lines. Due to the limited availability of public data on Wee1-IN-9, this guide focuses on these well-characterized alternatives to provide a robust resource for researchers, scientists, and drug development professionals.
Introduction to Wee1 Inhibition in Cancer Therapy
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes essential for survival.[1][2] Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[1][3] This mechanism makes Wee1 an attractive target for anticancer therapies, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[4][5]
Comparative Efficacy of Wee1 Inhibitors
This section details the in vitro efficacy of Adavosertib and PD0166285 in various cancer cell lines, focusing on their impact on cell viability, cell cycle progression, and induction of apoptosis.
Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Adavosertib and PD0166285 in a panel of cancer cell lines.
Table 1: IC50 Values of Adavosertib (AZD1775/MK-1775) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT29 | Colorectal Cancer | 184 | [6] |
| SW480 | Colorectal Cancer | 140 | [7] |
| NCI-H295R | Adrenocortical Carcinoma | 1170 | [8] |
| JIL-2266 | Adrenocortical Carcinoma | 1350 | [8] |
| CU-ACC2 | Adrenocortical Carcinoma | 400 | [8] |
| FLO1 | Esophageal Cancer | 300 - 600 | [5] |
| OE33 | Esophageal Cancer | 300 - 600 | [5] |
Table 2: IC50 Values of PD0166285 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 234 - 694 | [9] |
| TE1 | Esophageal Squamous Cell Carcinoma | 234 - 694 | [9] |
| NCI-H226 | Lung Squamous Cell Carcinoma | 641 - 1204 | [10] |
| NCI-H520 | Lung Squamous Cell Carcinoma | 641 - 1204 | [10] |
| Calu1 | Lung Squamous Cell Carcinoma | 641 - 1204 | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Wee1 inhibition is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the Wee1 signaling pathway and a typical experimental workflow for evaluating Wee1 inhibitors.
Figure 1: Wee1 Signaling Pathway in G2/M Checkpoint Regulation.
Figure 2: Experimental Workflow for Evaluating Wee1 Inhibitors.
Effects on Cell Cycle and Apoptosis
Adavosertib (AZD1775/MK-1775)
-
Cell Cycle: In esophageal cancer cell lines, Adavosertib was shown to abrogate radiation-induced G2/M phase arrest.[5] In colorectal cancer cells, combination therapy with 5-FU and Adavosertib led to a significant increase in the mitotic marker pHH3, indicating a bypass of the G2 checkpoint and entry into mitosis.[6] Similarly, in head and neck cancer cells, Adavosertib reversed granzyme B-induced G2/M checkpoint activation.[4] In adrenocortical carcinoma cell lines, Adavosertib treatment led to an enrichment of cells in the S phase.[8]
-
Apoptosis: Treatment with Adavosertib has been shown to induce apoptosis in various cancer cell types. In colorectal cancer cells, combination treatment with 5-FU resulted in an increase in caspase-3 dependent apoptosis.[6] In head and neck cancer, sensitization to NK cell-mediated lysis by Adavosertib was associated with enhanced apoptosis.[4] In adrenocortical carcinoma cells, Adavosertib treatment increased the frequency of apoptotic cells.[8] Furthermore, in colorectal cancer cell lines SW480 and HT-29, Adavosertib monotherapy potently induced apoptosis.[7]
PD0166285
-
Cell Cycle: In B16 mouse melanoma cells, PD0166285 abrogated the G2 checkpoint and induced early cell division, with cells progressing from G2 to the G1 phase within 4 hours.[11] In lung squamous cell carcinoma cell lines, PD0166285 was found to arrest the cell cycle at the G2/M phase.[10]
-
Apoptosis: In lung squamous cell carcinoma cells, PD0166285 induced apoptosis in a time- and concentration-dependent manner, and this effect was significantly enhanced when combined with cisplatin (B142131).[10] The combination therapy led to increased levels of cleaved-PARP, cleaved-caspase3, and cleaved-caspase9.[10] In esophageal squamous cell carcinoma cells, PD0166285 also induced apoptosis in a dose-dependent manner.[9] However, in B16 melanoma cells, apoptosis was not observed after 24 hours of treatment with 0.5 μM PD0166285, though cell death was noted at later time points.[11]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are standard protocols for the key assays used to characterize Wee1 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Wee1 inhibitor (e.g., Adavosertib or PD0166285) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the Wee1 inhibitor for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the Wee1 inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blotting for Phospho-CDK1
-
Cell Lysis: Treat cells with the Wee1 inhibitor, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against phospho-CDK1 (Tyr15). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total CDK1 or a housekeeping protein like β-actin as a loading control.
Conclusion
This comparative guide highlights the potent anti-cancer effects of the Wee1 inhibitors Adavosertib and PD0166285 across a range of cancer cell lines. Both inhibitors effectively reduce cell viability, modulate the cell cycle by abrogating the G2/M checkpoint, and induce apoptosis. The provided data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of Wee1 inhibition. While data on newer compounds like this compound remains scarce, the extensive characterization of Adavosertib and PD0166285 provides a solid foundation for further research and development in this promising area of cancer therapy.
References
- 1. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of WEE1 kinase and cell cycle checkpoint activation sensitizes head and neck cancers to natural killer cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 10. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of Wee1-IN-9 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein kinase Wee1 is a critical regulator of the cell cycle, primarily acting as a gatekeeper for entry into mitosis at the G2/M checkpoint. By phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells with DNA damage from proceeding into cell division, allowing time for repair. In many cancer cells, particularly those with a mutated or deficient p53 tumor suppressor, the G1 checkpoint is non-functional, making them highly dependent on the Wee1-mediated G2/M checkpoint for survival. This dependency makes Wee1 a compelling therapeutic target. Inhibiting Wee1 kinase activity forces these cancer cells to enter mitosis prematurely with unrepaired DNA, leading to a form of cell death known as mitotic catastrophe.
This guide provides a comprehensive framework for validating the on-target effects of a novel Wee1 inhibitor, Wee1-IN-9 , in vivo. As specific published data for "this compound" is not available, this document uses the well-characterized and clinically evaluated Wee1 inhibitors, Adavosertib (AZD1775) and Azenosertib (ZN-c3) , as primary comparators. The methodologies and principles described herein are directly applicable to the preclinical validation of this compound or any novel Wee1 inhibitor.
Wee1 Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the central role of Wee1 in the G2/M checkpoint and the mechanism by which inhibitors abrogate this function. DNA damage activates kinases like ATR and Chk1, which in turn activate Wee1. Wee1 then places an inhibitory phosphate (B84403) group on CDK1 (at Tyrosine 15), holding the cell in the G2 phase. Wee1 inhibitors block this action, leading to the activation of CDK1 and forcing a premature, often lethal, entry into mitosis.
Safety Operating Guide
Navigating the Safe Disposal of Wee1-IN-9: A Guide for Laboratory Professionals
Essential guidance for researchers on the proper handling and disposal of the Wee1 kinase inhibitor, Wee1-IN-9, to ensure laboratory safety and regulatory compliance.
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of a safe and efficient laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a small molecule inhibitor of the Wee1 kinase. Adherence to these procedures is critical for minimizing risks and ensuring responsible environmental stewardship.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following protocols are grounded in the best practices for the handling and disposal of potent, biologically active small molecule kinase inhibitors. It is imperative that these guidelines are supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols. Researchers should always endeavor to obtain the official SDS from the supplier for definitive guidance.
Immediate Safety and Handling Precautions
Before undertaking any procedure involving this compound, a comprehensive understanding of its potential hazards is crucial. As with many kinase inhibitors, this compound should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosolization, an appropriate respirator is necessary.
Engineering Controls:
To minimize the risk of inhalation, always handle the solid form of this compound and prepare solutions within a certified laboratory fume hood. Ensure that the laboratory is well-ventilated.
Quantitative Data for this compound and Related Compounds
The following table summarizes key quantitative data for this compound. This information is crucial for understanding its biological activity and for preparing accurate concentrations in experimental settings.
| Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Inhibitory Values |
| This compound | 2510782-14-4 | C₂₈H₃₂N₈O₂ | 512.61 | IC₅₀: 29 nM for Wee1[1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is contingent on its physical state and whether it has been contaminated. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][3]
Unused or Expired Solid Compound
-
Do not discard in regular trash. The original container holding unused or expired this compound must be treated as hazardous chemical waste.
-
Ensure the container's cap is tightly sealed and the label is clear and legible.
-
Store this container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.
Solutions of this compound
-
All solutions containing this compound must be collected as hazardous liquid waste.
-
Use a dedicated, leak-proof container that is compatible with the solvent used (e.g., DMSO, ethanol).
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the name of the solvent.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
Contaminated Labware and Materials
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in an approved sharps container for hazardous waste.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste. If decontamination is not feasible, the glassware itself should be disposed of as hazardous solid waste.
Experimental Protocols
A typical experimental workflow involving a kinase inhibitor like this compound involves several key stages, from initial compound handling to the final analysis of its biological effects.
General Protocol for a Cell-Based Kinase Inhibition Assay:
-
Compound Preparation: Prepare a stock solution of this compound, typically in DMSO, at a high concentration (e.g., 10 mM). Subsequent serial dilutions are then made in the appropriate cell culture medium to achieve the desired final concentrations for the experiment.
-
Cell Culture: Plate cells at a predetermined density in multi-well plates and allow them to adhere and grow for a specified period.
-
Treatment: Treat the cells with the various concentrations of this compound. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the treated cells for a duration relevant to the biological question being investigated (e.g., to observe effects on cell cycle progression or apoptosis).
-
Assay: Perform the chosen assay to measure the effects of the inhibitor. This could be a cell viability assay (e.g., MTT or CellTiter-Glo), a cell cycle analysis by flow cytometry, or a Western blot to assess the phosphorylation status of Wee1 target proteins.
-
Data Analysis: Analyze the results to determine the potency of the inhibitor, often by calculating an IC₅₀ value.
Signaling Pathway and Disposal Logic
Wee1 is a critical regulator of the G2/M cell cycle checkpoint. It acts by phosphorylating and inhibiting Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis. Inhibitors like this compound block this activity, leading to uncontrolled activation of CDK1 and forcing cells, particularly those with DNA damage, into mitotic catastrophe and apoptosis. This mechanism is a key area of interest in cancer research.
The proper disposal of this compound follows a clear logical workflow to ensure safety and compliance.
References
Personal protective equipment for handling Wee1-IN-9
Essential Safety and Handling Guide for Wee1-IN-9
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with caution as it is a potent, biologically active small molecule that should be considered potentially hazardous. A comprehensive risk assessment should be performed before handling. The following personal protective equipment is mandatory for all procedures involving this compound.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Activity | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Double-gloving with nitrile gloves. | Chemical splash goggles. | Disposable lab coat. | NIOSH-approved N95 or higher-rated respirator within a certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Double-gloving with nitrile gloves. | Chemical splash goggles or face shield. | Standard lab coat. | Work conducted in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Nitrile gloves. | Safety glasses with side shields. | Standard lab coat. | All work performed in a Class II biological safety cabinet. |
| Waste Disposal | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Standard lab coat. | N/A |
Operational and Disposal Plans
A structured operational plan is crucial for the safe handling and disposal of this compound to minimize exposure and prevent contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound at the recommended temperature, typically -20°C, in a clearly labeled, designated, and secure location. Keep it segregated from incompatible materials.
Handling and Experimental Protocols
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
Experimental Workflow: General Cell-Based Assay
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
Step-by-Step Handling Procedure:
-
Designated Area: All work with solid and concentrated solutions of this compound must be performed in a designated and clearly marked area, such as a certified chemical fume hood.
-
Weighing: Carefully weigh the solid compound using a precision balance inside the fume hood to prevent the generation of dust.
-
Dissolution: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound. Securely cap the vial and use a vortex or sonicator to ensure the compound is fully dissolved.
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling the compound. If dedicated equipment is not available, thoroughly decontaminate all items after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan
All waste materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | Collect all disposable items (e.g., pipette tips, tubes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of contaminated sharps in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste. |
Signaling Pathway: Wee1 Kinase in Cell Cycle Regulation
Wee1 is a critical kinase that regulates the G2/M checkpoint of the cell cycle.[1] It acts by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), which prevents cells from entering mitosis.[2][3] This allows time for DNA repair before cell division.[1] Inhibition of Wee1, such as with this compound, leads to the premature entry of cells into mitosis, which can result in mitotic catastrophe and cell death, particularly in cancer cells with existing DNA damage.[1][4]
References
- 1. mdpi.com [mdpi.com]
- 2. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WEE1 Inhibition Augments CDC7 (DDK) Inhibitor–induced Cell Death in Ewing Sarcoma by Forcing Premature Mitotic Entry and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
